Nodakenin
Description
Properties
IUPAC Name |
(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-DNLMCPORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318602 | |
| Record name | Nodakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-31-8 | |
| Record name | Nodakenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nodakenetin, beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nodakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 495-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NODAKENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Purification of Nodakenin from Angelica gigas
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the methodologies for isolating and purifying nodakenin, a key bioactive coumarin derivative, from the roots of Angelica gigas Nakai. It consolidates data from various studies to present a comprehensive overview of extraction, purification, and analytical protocols.
Extraction Methodologies
The initial and most critical step in obtaining this compound is its extraction from the dried root material of Angelica gigas. The choice of method significantly impacts the yield and purity of the final product. Two primary approaches have been documented: conventional solvent-based extraction and modern subcritical-water extraction (SWE).
Conventional Solvent Extraction
Traditional methods for extracting this compound rely on organic solvents, leveraging the hydrophobic nature of coumarin compounds[1]. Alcohols such as ethanol and methanol are commonly employed.
Experimental Protocol (Ethanol Extraction):
-
Preparation: Dried and powdered rhizome of Angelica gigas (200 g) is prepared[2].
-
Extraction: The powder is extracted with 1 L of 95% ethanol for 24 hours at room temperature[2]. Alternatively, extraction can be performed at 60°C for 2 hours[1]. A higher temperature extraction involves adding 5 L of 95% (v/v) alcohol to 1 kg of Angelica gigas, followed by extraction at 70°C for 6 hours[3].
-
Filtration: The resulting mixture is filtered through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract[2].
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract (AGE)[2]. The crude extract is then stored at 4°C for further purification[2].
Subcritical-Water Extraction (SWE)
SWE is an environmentally friendly alternative that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract compounds. This method offers advantages in providing higher extraction yields and greater purity for certain compounds[1].
Experimental Protocol (Pilot-Scale SWE):
-
Apparatus: A pilot-scale SWE system with an 8 L extraction cell equipped with an agitator is used[1].
-
Sample Loading: The extraction cell is filled with 50 g of Angelica gigas root material[1].
-
Extraction: Preheated water (1.1 L at 70-80°C) is added to the extractor. The system is then heated to the target temperature of 150°C, which is optimal for this compound extraction[1][4].
-
Conditions: The extraction is maintained at 150°C for 10 minutes under a pressure of approximately 5 MPa[1]. Temperatures exceeding 170°C have been shown to cause degradation of this compound[1].
-
Collection: After the extraction time elapses, the extract is collected for analysis and purification.
Data Presentation: Extraction Yields
The following table summarizes the quantitative yields of this compound obtained through different extraction methods.
| Extraction Method | Solvent/Medium | Temperature | Duration | This compound Yield (mg/g of dry root) |
| Subcritical-Water Extraction (SWE) | Water | 150°C | 10 min | 4.33 ± 0.18[1] |
| Conventional Solvent | 95% Ethanol | 60°C | 2 hours | Data not specified |
| Conventional Solvent | 99.8% Methanol | 60°C | 2 hours | Data not specified |
Note: The content of this compound in the raw plant material varies significantly based on the cultivation site, ranging from 0.3 g/100g to 1.3 g/100g (or 3 to 13 mg/g)[5][6].
Purification and Isolation Protocols
Following crude extraction, a multi-step purification process is required to isolate this compound from other co-extracted compounds. This typically involves solvent partitioning followed by column chromatography.
Experimental Workflow for this compound Purification
Solvent Partitioning
This technique separates compounds based on their differential solubility in immiscible solvents.
Experimental Protocol:
-
Suspension: The crude extract (e.g., the concentrated ethanol extract) is suspended in distilled water[2].
-
Sequential Partitioning: The aqueous suspension is sequentially partitioned with a series of organic solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH)[2].
-
Fraction Collection: this compound is predominantly found in the n-BuOH layer, which is collected for further purification[2].
Column Chromatography
Column chromatography is the final step to achieve high-purity this compound.
Experimental Protocol:
-
Stationary Phase: An ODS (Octadecylsilanized silica gel) column is typically used[2]. Other options include Silica gel 60 or Sephadex LH-20[2].
-
Mobile Phase: The n-BuOH fraction is loaded onto the column and eluted with a mobile phase of 45% aqueous methanol (aq MeOH)[2].
-
Fraction Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.
-
Final Product: The purified fractions are combined and the solvent is evaporated to yield isolated this compound[2].
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the standard method for the quantitative analysis of this compound.
Data Presentation: HPLC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 250mm, 5µm)[3] | SunFire™ C18 reversed-phase[7] |
| Mobile Phase | Isocratic: 45% Methanol[3] | Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)[7] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] |
| Detection Wavelength | 320 nm[3] | 330 nm[1] |
| Column Temperature | 40°C[3] | Not specified |
Biological Activity and Associated Signaling
This compound, along with other coumarins isolated from Angelica gigas, exhibits significant anti-inflammatory properties[2][8]. This activity is linked to the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system[2][8].
Signaling Pathway of this compound
Studies have shown that treatment with this compound significantly increases HO-1 gene expression in cells, suggesting its therapeutic potential in managing inflammatory conditions[2][8]. This activation is a crucial mechanism behind the observed anti-inflammatory effects of Angelica gigas extracts[8].
References
- 1. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Angelica gigas via Heme Oxygenase (HO)-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101898387B1 - Preparation method for Angelica gigas NAKAI polysaccharide extract and composition containing the same - Google Patents [patents.google.com]
- 4. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Nodakenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenin is a coumarin glucoside found in the roots of various medicinal plants, including Angelica gigas and Notopterygium incisum. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-obesity effects. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily based on preclinical studies in rats.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated in rats following both intravenous and oral administration. These studies provide valuable insights into its systemic exposure and disposition.
Data Presentation
The following tables summarize the quantitative pharmacokinetic parameters of this compound reported in various studies. It is important to note that experimental conditions such as animal strain, dose, and analytical methodology may vary between studies, leading to differences in the reported values.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous (IV) Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Administration Route | Animal Strain | Reference |
| 40 | - | - | - | - | Intravenous | Sprague-Dawley | [1] |
Note: While the study established a two-compartment model after IV administration, specific pharmacokinetic parameters like Cmax, Tmax, AUC, and t½ were not explicitly provided in the abstract. The plasma concentration-time curve was determined.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral (PO) Administration
| Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Administration Route | Animal Strain | Reference |
| Not Specified | Rhizoma et Radix Notopterygii decoction | - | - | - | Oral | Wistar | [2] |
| Not Specified | This compound solution | - | - | - | Oral | Wistar | [2] |
| Not Specified | Samul-Tang decoction | - | - | - | Oral | - | [3] |
Note: Several studies have successfully applied analytical methods to evaluate the pharmacokinetics of this compound after oral administration of herbal decoctions or pure solutions.[2][3] However, the abstracts of the available search results do not consistently provide specific quantitative values for Cmax, Tmax, and AUC for direct comparison in this table.
Bioavailability
The absolute oral bioavailability of this compound has not been explicitly reported in the reviewed literature. To determine this, a study directly comparing the area under the curve (AUC) following oral and intravenous administration of a known dose would be required.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) provides an indication of the rate of absorption.
Distribution
After absorption, this compound is distributed throughout the body. Studies have shown that this compound can be quantified in both plasma and brain tissue, suggesting it can cross the blood-brain barrier.[4]
Metabolism
Detailed information on the metabolism of this compound, including the identification of its metabolites and the enzymes involved in its biotransformation, is not extensively covered in the currently available literature. In general, coumarin compounds can undergo various metabolic reactions, including hydroxylation, demethylation, and conjugation (e.g., glucuronidation and sulfation). Further studies are needed to elucidate the specific metabolic pathways of this compound.
Excretion
The primary routes and extent of excretion of this compound and its potential metabolites (e.g., via urine or feces) have not been fully characterized in the available research.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound, based on established practices in preclinical research.
Animal Studies
-
Animals: Male Sprague-Dawley or Wistar rats, weighing between 200-250g, are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A fasting period of 12 hours is typically observed before oral administration.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Administration
-
Oral Administration (Gavage):
-
Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium).
-
Accurately weigh each rat to determine the precise volume of the formulation to be administered based on the target dose (e.g., mg/kg).
-
Gently restrain the rat and insert a gavage needle orally into the esophagus, delivering the formulation directly into the stomach.
-
-
Intravenous Administration:
-
Dissolve this compound in a sterile, injectable vehicle suitable for intravenous administration (e.g., saline, polyethylene glycol).
-
Administer the solution as a bolus injection into a tail vein or other suitable vessel at the specified dose.
-
Blood Sampling
-
At predetermined time points after drug administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or via a jugular vein cannula.
-
Collect the blood into heparinized tubes to prevent coagulation.
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until analysis.
Analytical Methodology: Quantification of this compound in Plasma
A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.
-
Sample Preparation:
-
Thaw the plasma samples to room temperature.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol to the plasma sample (e.g., in a 1:3 or 1:4 ratio).[1][2]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
An internal standard (e.g., hesperidin) may be added to the plasma before protein precipitation to improve the accuracy and precision of the quantification.[2]
-
-
HPLC-UV Method (Example): [1]
-
Column: Diamonsil ODS C18 column.[1]
-
Mobile Phase: A mixture of methanol and water (1:1, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 330 nm.[1]
-
Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
-
-
LC-MS/MS Method (Example): [4]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Similar to the HPLC-UV method, a calibration curve is constructed to determine the concentration of this compound in the samples.
-
Pharmacokinetic Analysis
The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
VLDLR and MEK/ERK Signaling Pathway
This compound has been reported to inhibit adipogenesis and obesity-related complications by suppressing the Very Low-Density Lipoprotein Receptor (VLDLR) and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[5]
NF-κB Signaling Pathway
This compound exhibits anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress the transcriptional activity and translocation of NF-κB.[6]
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in rats.
Conclusion
This technical guide summarizes the current understanding of the bioavailability and pharmacokinetics of this compound. While existing studies in rats have established analytical methods and provided initial pharmacokinetic data, significant knowledge gaps remain, particularly concerning its absolute oral bioavailability, metabolism, and excretion. Further research in these areas is essential to fully characterize the ADME profile of this compound and to support its continued development as a potential therapeutic agent. The elucidation of its interactions with key signaling pathways, such as VLDLR, MEK/ERK, and NF-κB, provides a strong foundation for understanding its mechanisms of action and guiding future pharmacological studies.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. currentseparations.com [currentseparations.com]
Nodakenin: A Technical Guide to its Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodakenin, a natural coumarin glucoside, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives. While direct SAR studies on this compound analogs are limited, this document synthesizes available data on related coumarins to extrapolate potential SAR principles for this compound. It details the known biological activities of this compound, focusing on its modulation of key signaling pathways such as NF-κB and the endoplasmic reticulum (ER) stress response. Furthermore, this guide presents detailed experimental protocols for key biological assays and visualizes complex biological processes and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and to guide future drug development efforts.
Introduction
This compound is a coumarin glucoside predominantly isolated from the roots of Angelica gigas and other plants of the Apiaceae family. Structurally, it consists of a coumarin core (nodakenetin) attached to a glucose molecule. This compound has garnered significant scientific interest for its broad spectrum of biological activities. Understanding the relationship between its chemical structure and biological function is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comprehensive overview of the current knowledge on this compound's SAR, its biological effects, and the experimental methodologies used to evaluate them.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Anti-cancer Activity
In various cancer cell lines, this compound has demonstrated cytotoxic and pro-apoptotic effects. Its anti-cancer activity is linked to the induction of reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[2]
Structure-Activity Relationship (SAR) of this compound and Related Coumarins
Direct and comprehensive SAR studies on a wide range of this compound derivatives are not yet extensively available in the public domain. However, by examining the SAR of the broader coumarin class of compounds, we can infer potential relationships for the this compound scaffold. The core structure of this compound consists of the aglycone, nodakenetin, which is a furanocoumarin. The key features amenable to modification are the coumarin ring, the furan ring, and the glycosidic bond.
Table 1: Postulated Structure-Activity Relationships of this compound Derivatives Based on General Coumarin SAR Studies
| Modification Site | Structural Change | Potential Impact on Biological Activity | Reference for General Coumarin SAR |
| Coumarin Ring (Position 7) | Removal or modification of the oxygen linkage to the glucose moiety | Altered solubility and bioavailability. May impact interaction with target proteins. | [3] |
| Introduction of small alkyl or acyl groups | Could enhance lipophilicity, potentially improving cell permeability and potency. | [4] | |
| Furan Ring | Saturation of the double bond | May decrease planarity and alter binding affinity to target enzymes or receptors. | [3] |
| Introduction of substituents on the furan ring | Could modulate activity depending on the electronic and steric properties of the substituent. | [3] | |
| Glucose Moiety | Replacement with other sugar moieties | May affect solubility, metabolic stability, and transport across cell membranes. | N/A |
| Removal of the glucose moiety (to yield nodakenetin) | Increased lipophilicity, which may enhance cell permeability but could also alter target specificity and toxicity. | N/A | |
| Esterification of hydroxyl groups on the glucose | Could create prodrugs with improved bioavailability. | N/A |
Signaling Pathways and Experimental Workflows
This compound's Impact on the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are, in part, mediated by its ability to suppress the activation of the NF-κB pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound.
Caption: this compound's putative inhibition of the NF-κB signaling pathway.
ER Stress and Apoptosis Induction by this compound
This compound's anti-cancer activity involves the induction of ER stress, leading to apoptosis. The unfolded protein response (UPR) is a key component of this process. The following diagram outlines the PERK branch of the UPR, which is implicated in this compound's mechanism.
Caption: The PERK-mediated ER stress pathway induced by this compound.
General Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound or its derivatives.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
5.1.1. Cell Culture and Treatment
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
5.1.2. Nitric Oxide Measurement (Griess Assay)
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.[5][6][7][8][9]
5.1.3. Cell Viability Assay (MTT)
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a parallel MTT assay.
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.[5]
Western Blot Analysis for ER Stress Markers
This protocol is used to detect the expression of key proteins in the ER stress pathway.
5.2.1. Cell Lysis and Protein Quantification
-
Treat cancer cells (e.g., A549, PC-9) with this compound or its derivatives for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
5.2.2. SDS-PAGE and Immunoblotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13]
Conclusion and Future Directions
This compound is a compelling natural product with significant therapeutic potential, particularly in the areas of inflammation and cancer. While its biological activities and some of its mechanisms of action are being elucidated, a significant gap remains in the understanding of its structure-activity relationships. The synthesis and biological evaluation of a focused library of this compound derivatives are critical next steps. Such studies would enable the construction of robust SAR models, guiding the optimization of this promising scaffold to develop novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic promise of this compound and its analogs.
References
- 1. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PERK/eIF-2α/CHOP Pathway Dependent ROS Generation Mediates Butein-induced Non-small-cell Lung Cancer Apoptosis and G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Nodakenin's Role in Cholinergic Signaling Pathways: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nodakenin, a coumarin glucoside primarily isolated from the roots of Angelica gigas, has emerged as a compound of interest in neuroscience research due to its potential to modulate cholinergic signaling. The cholinergic system is a critical neurotransmitter network involved in learning, memory, and attention. Its dysregulation is a hallmark of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the cholinergic system, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. The primary mechanism identified to date is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine. By inhibiting AChE, this compound effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental protocols to aid in future research and drug development endeavors.
Mechanism of Action in the Cholinergic Synapse
The primary role of this compound in the cholinergic signaling pathway is the inhibition of acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic cholinergic receptors (muscarinic and nicotinic) to propagate the nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE. This compound disrupts this process by inhibiting AChE, leading to an accumulation of ACh in the synapse. This surplus of acetylcholine enhances the stimulation of postsynaptic receptors, which is believed to be the basis for its cognitive-enhancing effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to this compound's effects on the cholinergic system.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism of Enzyme | Reference |
| This compound | Acetylcholinesterase | 84.7 | Not Specified | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
| Animal Model | Test Compound | Dosage (p.o.) | Effect | Behavioral Test | Reference |
| Mice | This compound | 10 mg/kg | Significantly reversed scopolamine-induced cognitive impairments.[1] | Passive Avoidance, Y-Maze, Morris Water Maze | [1] |
p.o. (per os) refers to oral administration.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cholinergic activity.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of this compound on AChE activity is typically determined using a spectrophotometric method based on the Ellman's reaction.
Principle: Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in phosphate buffer. Prepare working solutions of AChE and various concentrations of this compound.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Scopolamine-Induced Amnesia Model in Mice
This in vivo model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory.
Animals:
-
Male ICR or C57BL/6 mice are commonly used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for drug administration (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze, Passive avoidance chamber)
General Procedure:
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally (p.o.) to the mice.
-
Amnesia Induction: After a set period (e.g., 60 minutes) following this compound administration, scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia.
-
Behavioral Testing: 30 minutes after the scopolamine injection, the mice are subjected to behavioral tests to assess learning and memory.
Specific Behavioral Tests:
-
Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternation (entering a different arm on each of the last three entries) is calculated. A decrease in spontaneous alternation indicates memory impairment, which is expected to be reversed by an effective compound like this compound.
-
Passive Avoidance Test: This test evaluates fear-motivated learning and memory. The apparatus consists of a light and a dark compartment. During the training trial, mice receive a mild electric footshock upon entering the dark compartment. In the test trial (e.g., 24 hours later), the latency to re-enter the dark compartment is measured. A shorter latency indicates memory impairment.
-
Morris Water Maze Test: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.
Logical Relationships and Therapeutic Rationale
The therapeutic potential of this compound for cognitive disorders is predicated on a clear logical pathway stemming from its biochemical activity. The central hypothesis is that by inhibiting AChE, this compound can compensate for cholinergic deficits, thereby improving cognitive function.
Future Directions and Research Gaps
While the existing data provides a strong foundation for this compound's role in cholinergic signaling, several areas warrant further investigation:
-
Kinetics of AChE Inhibition: A detailed kinetic analysis of this compound's interaction with AChE is needed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki). This would provide a more nuanced understanding of its inhibitory mechanism.
-
Cholinergic Receptor Binding: Direct binding studies using radioligand assays are required to determine if this compound has any affinity for muscarinic or nicotinic receptors. This would clarify whether its effects are solely due to AChE inhibition or if it also acts as a direct receptor modulator.
-
Effect on Choline Acetyltransferase (ChAT): Investigating the effect of this compound on ChAT, the enzyme responsible for acetylcholine synthesis, would provide a more complete picture of its influence on the entire cholinergic system.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: More detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on its ability to cross the blood-brain barrier.
-
Long-term Efficacy and Safety: Chronic administration studies in relevant animal models of neurodegeneration are necessary to evaluate the long-term efficacy and safety of this compound.
Conclusion
This compound demonstrates clear potential as a modulator of the cholinergic system, primarily through the inhibition of acetylcholinesterase. This activity has been shown to translate into cognitive-enhancing effects in preclinical models of memory impairment. The quantitative data, though limited, supports its role as an AChE inhibitor. The experimental protocols outlined in this guide provide a framework for further investigation into its precise mechanisms and therapeutic potential. Future research focused on addressing the identified knowledge gaps will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent for cholinergic-related neurological disorders.
References
An In-depth Technical Guide to the Natural Sources and Extraction of Nodakenin for Researchers and Drug Development Professionals
Abstract
Nodakenin, a furanocoumarin glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on plant species where it is most abundantly found. It further details various extraction and isolation methodologies, from conventional solvent-based techniques to more advanced methods like subcritical-water extraction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, experimental protocols, and illustrating key signaling pathways modulated by this promising natural compound.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Apiaceae (or Umbelliferae) family. The most prominent and commercially significant sources are species within the Angelica and Peucedanum genera.
1.1. Angelica Species
The roots of several Angelica species are a principal source of this compound.
-
Angelica gigas Nakai (Korean Angelica): The roots of this perennial plant are a major source of this compound.[1][2] The content of this compound in the roots can vary based on cultivation site and environmental factors.[3][4] Studies have shown this compound content in the roots of cultivated A. gigas in Korea to range from 0.3 to 1.3 g/100 g of dry weight.[3][4] Along with decursin and decursinol angelate, this compound is considered a major active compound in this plant.[1]
-
Angelica decursiva Franchet et Savatier: Also known as Peucedani Radix in traditional medicine, the roots of this species are another significant source of this compound.[5] Quantitative analysis has shown this compound content in A. decursiva to be in the range of 0.275–1.557%.[5]
1.2. Peucedanum Species
Various species of the Peucedanum genus, now sometimes reclassified, are known to contain this compound.
-
Peucedanum praeruptorum Dunn (also known as Kitagawia praeruptora): The roots of this plant, a staple in traditional Chinese medicine known as "Qianhu," contain this compound among a variety of other coumarins.[6][7][8] While this species is a source, some studies suggest that this compound is more characteristic of Angelica decursiva, while P. praeruptorum is richer in other coumarins like praeruptorins.[9]
-
Peucedanum decursivum Maximowicz: This is a synonym for Angelica decursiva and is thus a primary source of this compound.[5]
The following table summarizes the quantitative data on this compound content in its primary natural sources.
| Plant Species | Plant Part | This compound Content (% w/w of dry material) | Reference(s) |
| Angelica gigas Nakai | Root | 0.3 - 1.3 | [3][4] |
| Angelica decursiva Franch. & Sav. | Root | 0.275 - 1.557 | [5] |
| Peucedanum species | Root | 0.005 - 3.090 |
Extraction Methodologies
The extraction of this compound from its plant sources can be achieved through various methods, ranging from traditional solvent extraction to more modern, environmentally friendly techniques.
2.1. Conventional Solvent Extraction
This method relies on the use of organic solvents to solubilize this compound from the plant matrix.
-
Methanol or Ethanol Extraction: Dried and powdered plant material is refluxed or sonicated with methanol or ethanol. For instance, a common laboratory-scale method involves refluxing the powdered roots of Peucedanum praeruptorum with methanol.[10] Similarly, 70% ethanol has been used with sonication for extracting coumarins from Peucedani Radix.[5]
-
Solvent Partitioning: Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. For example, a methanol extract can be dissolved in water and then sequentially partitioned with ethyl acetate and n-butanol to isolate fractions enriched with specific coumarins.[10]
2.2. Subcritical-Water Extraction (SWE)
SWE is a green extraction technique that uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. This method offers the advantage of avoiding organic solvents.
A pilot-scale SWE has been optimized for the extraction of this compound from Angelica gigas. The highest yield of this compound (4.33 ± 0.18 mg/g) was achieved at an extraction temperature of 150°C for a duration of 10 minutes.[11] Higher temperatures led to degradation of the compound.[11]
2.3. Purification Techniques
Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound.
-
Column Chromatography: This is a standard method for purification. For instance, an ethyl acetate fraction of a Peucedanum praeruptorum extract can be subjected to column chromatography on silica gel, using a toluene/ethyl acetate solvent system as the eluent to isolate coumarins.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both the quantification and purification of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[5] Detection is commonly performed using a UV detector at a wavelength of 330 nm.[5]
Experimental Protocols
3.1. Protocol for Subcritical-Water Extraction of this compound from Angelica gigas
This protocol is based on a pilot-scale extraction procedure.
-
Sample Preparation: Obtain dried roots of Angelica gigas and cut them into small pieces.
-
Apparatus: Utilize a pilot-scale SWE system equipped with a preheater, an 8 L extractor with an agitator, and a collector.
-
Extraction Procedure: a. Place 50 g of the prepared A. gigas root material into the extraction cell. b. Add 1.1 L of preheated water (70-80°C) to the extractor. c. Heat the extractor to the target temperature of 150°C while agitating the mixture. d. Maintain the extraction at 150°C for 10 minutes under a pressure of approximately 5 MPa. e. After the extraction period, cool the system and collect the extract.
-
Analysis: Quantify the this compound content in the extract using a validated HPLC method.
3.2. Protocol for Solvent Extraction and Fractionation of Coumarins from Peucedanum praeruptorum
This protocol describes a general method for obtaining a this compound-containing fraction.
-
Sample Preparation: Pulverize dried roots of Peucedanum praeruptorum.
-
Initial Extraction: a. Place 1 kg of the powdered root material in a large flask. b. Add 5 L of methanol and perform reflux extraction for several hours. c. Repeat the extraction process three times with fresh methanol. d. Combine the methanol extracts and evaporate the solvent under vacuum to yield a crude extract.
-
Solvent Partitioning: a. Dissolve the crude methanol extract in water. b. Perform sequential liquid-liquid extraction with ethyl acetate followed by n-butanol. c. Concentrate each fraction under reduced pressure to obtain the ethyl acetate-soluble, n-butanol-soluble, and water-soluble fractions. The ethyl acetate fraction will be enriched in less polar coumarins.
-
Further Purification: Subject the ethyl acetate fraction to column chromatography on silica gel for the isolation of individual coumarins, including this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
4.1. Anti-inflammatory Pathway via NF-κB Inhibition
This compound has demonstrated significant anti-inflammatory effects by suppressing the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the degradation of IκB-α and the phosphorylation of IκB kinase-α/β.[9] This prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[9][13] Furthermore, this compound can inhibit the ubiquitination of TRAF6, an upstream activator of the NF-κB pathway.[9]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
4.2. Anti-Cancer Pathway via ER Stress and Apoptosis
In the context of cancer, particularly radioresistant breast cancer, this compound has been shown to induce apoptotic cell death through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1] this compound can activate the PERK-mediated ER stress signaling pathway, leading to an increase in intracellular Ca2+ levels and subsequent caspase-dependent apoptosis.[1]
Caption: this compound-induced apoptosis via the ER stress pathway.
4.3. Regulation of Melanogenesis via ERK/MSK1 Pathway
This compound has been found to inhibit melanogenesis in B16F10 melanoma cells by modulating the ERK/MSK1 signaling pathway.[4] It downregulates the phosphorylation of CREB and subsequently reduces the expression of MITF, a key transcription factor in melanogenesis, and its downstream target genes like tyrosinase.[4] This action is mediated through the phosphorylation of ERK1/2 and MSK1.[4]
References
- 1. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR101898387B1 - Preparation method for Angelica gigas NAKAI polysaccharide extract and composition containing the same - Google Patents [patents.google.com]
- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Melanogenesis Via the ERK/MSK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 7. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Nodakenin's Effect on Reactive Oxygen Species (ROS) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key pathological factor in a multitude of diseases. Nodakenin, a coumarin glucoside, has demonstrated significant antioxidant properties by modulating intracellular ROS levels. This technical guide provides an in-depth analysis of this compound's effect on ROS production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The evidence presented indicates that this compound primarily exerts its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway, leading to the upregulation of endogenous antioxidant defenses and the attenuation of oxidative damage in various in vitro and in vivo models.
Quantitative Data on this compound's Antioxidant Effects
The antioxidant activity of this compound has been quantified in several studies, primarily focusing on its ability to mitigate the effects of induced oxidative stress. The following tables summarize the key quantitative findings from preclinical models.
Table 2.1: In Vivo Antioxidant Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Liver Injury Mouse Model
| Parameter | Oxidative Stress Inducer | Animal Model | This compound Dosage | Observed Effect | Reference |
| Malondialdehyde (MDA) Levels | Lipopolysaccharide (LPS) | Mice | 30 mg/kg | Prevented a 32% increase in MDA levels | [1] |
| Superoxide Dismutase (SOD) Levels | Lipopolysaccharide (LPS) | Mice | 30 mg/kg | Prevented a 12% decrease in SOD levels | [1] |
MDA is a marker of lipid peroxidation, and SOD is a key endogenous antioxidant enzyme.
Table 2.2: In Vitro Anti-inflammatory and Antioxidant-Related Effects of this compound
| Cell Line | Stress Inducer | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 µM | Nitric Oxide (NO) Production | Significant decrease in NO levels | [1] |
Nitric oxide is a reactive nitrogen species that can contribute to oxidative stress.
Key Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the effect of this compound on ROS production and related signaling pathways.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay
This protocol is a standard method for quantifying intracellular ROS levels.
-
Cell Culture and Plating:
-
Culture the desired cell line (e.g., RAW 264.7 macrophages) in appropriate media (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound and Oxidative Stress Induction:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding an agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or hydrogen peroxide (H₂O₂) for a defined period (e.g., 6-24 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free media.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the level of intracellular ROS.
-
Western Blot Analysis of Nrf2/HO-1 Pathway Activation
This protocol is used to quantify the protein expression levels of key components of the Nrf2/HO-1 signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Following treatment with this compound and/or an oxidative stressor, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Signaling Pathways and Visualizations
The primary mechanism by which this compound is understood to mitigate ROS production is through the activation of the Nrf2/HO-1 signaling pathway.
This compound's Activation of the Nrf2/HO-1 Antioxidant Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The resulting increase in the expression of HO-1 and other antioxidant enzymes enhances the cell's capacity to neutralize ROS.
Caption: this compound activates the Nrf2/HO-1 pathway to reduce ROS.
Experimental Workflow for Assessing this compound's Effect on ROS
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on ROS production in a cell-based model.
Caption: Workflow for measuring this compound's effect on cellular ROS.
Conclusion and Future Directions
This compound demonstrates promising antioxidant properties by mitigating oxidative stress, primarily through the activation of the Nrf2/HO-1 signaling pathway. The available data, though not exhaustive in its quantitative scope, consistently points towards a protective effect in models of induced oxidative stress. Future research should focus on generating more comprehensive dose-response data for ROS inhibition in various cell types and in vivo models. Furthermore, elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 complex could provide deeper insights into its mechanism of action and facilitate its development as a therapeutic agent for oxidative stress-related diseases. The context-dependent pro-oxidant effect observed in cancer cells also warrants further investigation to understand the dual role of this compound and its potential for therapeutic applications in oncology.
References
A Technical Guide to the Preliminary Anticancer Screening of Nodakenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anticancer screening of Nodakenin, a natural coumarin compound. The document details its effects on various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates its mechanisms of action through detailed signaling pathways. The information is compiled from recent scientific literature to support further research and development in oncology.
Data Presentation: In Vitro and In Vivo Efficacy
This compound has demonstrated significant anticancer effects in both laboratory settings using cancer cell lines and in animal models.[1][2] The compound, isolated from the root of Angelica gigas, has been shown to inhibit tumor cell viability and growth in a dose- and time-dependent manner.[3][4]
Table 1: In Vitro Cytotoxicity of this compound on Breast Cancer Cell Lines
The cytotoxic effects of this compound were evaluated against a panel of human breast cancer cell lines and a normal breast cell line (MCF10A).[3][4] Cells were treated with varying concentrations of this compound for a specified duration, and cell viability was assessed.
| Cell Line | Type | This compound Concentration (µM) | Effect on Cell Viability |
| MCF10A | Normal Breast | 10 - 50 | Not significant |
| MCF-7 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |
| T47D | Breast Cancer | 10 - 50 | Dose-dependent inhibition |
| SK-BR-3 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |
| MDAMB231 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |
| HCC1419 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |
| HT-20 | Breast Cancer | 10 - 50 | Dose-dependent inhibition |
Data compiled from WST-1 and LDH assays.[3][5]
Table 2: Time-Dependent Effects of this compound (40 µM) on Breast Cancer Cells
The dynamic effects of this compound treatment were observed over a 24-hour period in MCF-7 and MDAMB231 breast cancer cell lines.[2][3]
| Time (hours) | Effect on Cell Viability | Effect on LDH Release (Cytotoxicity) | Effect on Caspase-3 Activity |
| 0 | Baseline | Baseline | Baseline |
| 8 | Inhibition | Increased | Increased |
| 16 | Further Inhibition | Further Increased | Further Increased |
| 24 | Maximum Inhibition | Maximum Increase | Maximum Increase |
LDH (Lactate Dehydrogenase) release is an indicator of cell damage and cytotoxicity.[3]
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
The antitumor potential of this compound was confirmed in a mouse xenograft model using MDAMB231 triple-negative breast cancer cells.[3][4]
| Treatment Group | Dosage | Tumor Volume | Effect on Body Weight |
| Control | Vehicle | Baseline | No significant change |
| This compound | 10 mg/kg | Significantly smaller vs. control | No significant change |
| This compound | 30 mg/kg | Significantly smaller vs. control | No significant change |
Mice were administered this compound intraperitoneally twice weekly.[5]
Experimental Protocols
The evaluation of this compound's anticancer properties involves a series of standard in vitro and in vivo assays.
2.1 Cell Viability and Cytotoxicity Assays
-
WST-1 Assay: This colorimetric assay assesses cell proliferation and viability.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10-50 µM) or a vehicle control for a specified period (e.g., 24-48 hours).[4][6]
-
Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the WST-1 tetrazolium salt into a soluble formazan dye.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically around 450 nm). The intensity is directly proportional to the number of viable cells.
-
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3]
-
Cell Culture & Treatment: Follow steps 1 and 2 from the WST-1 protocol.
-
Sample Collection: After treatment, the cell culture supernatant is carefully collected.
-
Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan is measured, which is directly proportional to the amount of LDH released and, therefore, to the level of cell death.
-
2.2 Apoptosis Assays
-
Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
Measurement: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which is then quantified by measuring absorbance or fluorescence. Increased activity is indicative of apoptosis.[7]
-
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspase-3 and caspase-9.[3]
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
Electrophoresis: Protein samples are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, β-actin as a loading control).
-
Secondary Antibody & Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.
-
2.3 In Vivo Xenograft Model
This model assesses the efficacy of an anticancer agent in a living organism.[8]
- Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10⁷ MDAMB231 cells).[2][5]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Administration: Mice are randomly assigned to treatment groups. This compound (e.g., 10 or 30 mg/kg) or a vehicle control is administered systemically (e.g., intraperitoneal injection) on a set schedule.[5]
- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology or Western blotting).
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily by inducing reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[1]
The preliminary screening process for a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.
The core mechanism involves the upregulation of NADPH Oxidase 4 (Nox4), leading to a cascade of events culminating in programmed cell death.[1][3] this compound treatment triggers an increase in intracellular ROS and calcium (Ca²⁺), which in turn induces ER stress.[2] This stress activates the PERK signaling pathway, leading to the upregulation of pro-apoptotic proteins like CHOP and the cleavage of caspases.[1][4]
In addition to its direct anticancer effects, this compound has been shown to overcome radioresistance in breast cancer cells.[3] It achieves this by suppressing the epithelial-mesenchymal transition (EMT), a process linked to cancer cell invasion and resistance.[2] This is characterized by a decrease in E-cadherin and an increase in N-cadherin and vimentin expression.[3] The combination of this compound with radiation therapy may therefore represent a novel strategy for treating resistant breast cancers.[1]
References
- 1. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
The Anti-Adipogenic and Lipid-Lowering Effects of Nodakenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenin, a coumarin glucoside found in the roots of Angelica gigas, has emerged as a promising natural compound in the study of obesity and metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on adipogenesis and lipid metabolism, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts targeting obesity and related metabolic diseases.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: Effect of this compound on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells
| Parameter | Control (Differentiated) | This compound (25 µM) | This compound (50 µM) | This compound (100 µM) | Reference |
| Lipid Accumulation (Oil Red O Staining, % of Control) | 100% | Significantly Reduced | Significantly Reduced | ~40% | [1] |
| Triglyceride Content (% of Control) | 100% | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the source study, though the exact percentage was not always provided.
Table 2: Effect of this compound on the Expression of Adipogenesis-Related Genes and Proteins in 3T3-L1 Cells
| Gene/Protein | Control (Differentiated) | This compound (100 µM) | Method | Reference |
| mRNA Expression | ||||
| VLDLR | Upregulated | Suppressed | qRT-PCR | [1] |
| PPARγ | Upregulated | Suppressed | qRT-PCR | [1] |
| C/EBPα | Upregulated | Suppressed | qRT-PCR | [1] |
| SREBP-1c | Upregulated | Suppressed | qRT-PCR | [1] |
| FAS | Upregulated | Suppressed | qRT-PCR | [1] |
| aP2 | Upregulated | Suppressed | qRT-PCR | [1] |
| Protein Expression | ||||
| VLDLR | Increased | Decreased | Western Blot | [1] |
| p-MEK | Increased | Decreased | Western Blot | [1] |
| p-ERK1/2 | Increased | Decreased | Western Blot | [1] |
| PPARγ | Increased | Decreased | Western Blot | [1] |
| C/EBPα | Increased | Decreased | Western Blot | [1] |
| SREBP-1 | Increased | Decreased | Western Blot | [3] |
| p-AMPK | Decreased | Increased | Western Blot | [3] |
Table 3: Effect of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Induced Obese Mice
| Parameter | Control (HFD) | This compound (10 mg/kg) | This compound (20 mg/kg) | Duration | Reference |
| Body Weight Gain | High | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |
| Epididymal Adipose Tissue Weight | High | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |
| Perirenal Adipose Tissue Weight | High | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |
| Adipocyte Size | Large | Significantly Reduced | Significantly Reduced | 5 weeks | [4] |
Table 4: Effect of this compound on Serum Lipid Profile in High-Fat Diet-Induced Obese Mice
| Parameter | Control (HFD) | This compound (10 mg/kg) | This compound (20 mg/kg) | Duration | Reference |
| Triglycerides | Elevated | Significantly Reduced | Significantly Reduced | 5 weeks | [2] |
| Total Cholesterol | Elevated | Significantly Reduced | Significantly Reduced | 5 weeks | [2] |
| LDL-Cholesterol | Elevated | Significantly Reduced | Significantly Reduced | 5 weeks | [2] |
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation:
-
Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium (DM-I) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, the DM-I is replaced with a differentiation medium (DM-II) containing DMEM, 10% FBS, and 10 µg/mL insulin.
-
From Day 4 onwards, the medium is replaced with fresh DMEM containing 10% FBS every two days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.
-
-
This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the differentiation process, with the solvent-only group serving as a control.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.[5][6]
-
Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin in PBS for at least 1 hour.
-
Staining: The fixed cells are washed with water and then with 60% isopropanol. Subsequently, the cells are stained with a freshly prepared and filtered Oil Red O solution (0.5% in 60% isopropanol) for 10-20 minutes at room temperature.
-
Washing: The staining solution is removed, and the cells are washed multiple times with water to remove excess stain.
-
Quantification:
-
The stained lipid droplets are visualized and imaged using a microscope.
-
For quantitative analysis, the stained oil is eluted by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
The absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 510 nm.[7]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure the mRNA expression levels of key adipogenic and lipogenic genes.[1]
-
RNA Extraction: Total RNA is extracted from 3T3-L1 cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (PPARγ, C/EBPα, SREBP-1c, FAS, etc.) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization, and SYBR Green master mix.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in adipogenesis and related signaling pathways.[2]
-
Protein Extraction: Total protein is extracted from 3T3-L1 cells or adipose tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., VLDLR, p-MEK, p-ERK, PPARγ, C/EBPα, p-AMPK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This in vivo model is used to evaluate the anti-obesity and lipid-lowering effects of this compound.[1][4]
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: The mice are fed a high-fat diet (HFD), with approximately 45-60% of calories derived from fat, for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.
-
This compound Administration: After the induction of obesity, the HFD-fed mice are orally administered with this compound (e.g., 10 and 20 mg/kg body weight) daily for a specified period (e.g., 5 weeks). A control group receives the vehicle.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum lipid profiles (triglycerides, total cholesterol, LDL-cholesterol). Adipose tissues (e.g., epididymal and perirenal) are excised, weighed, and processed for histological analysis (e.g., H&E staining to measure adipocyte size) and molecular analysis (qPCR and Western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures.
Caption: this compound's Anti-Adipogenic Signaling Pathway.
Caption: Experimental Workflow for In Vitro Studies.
Caption: Experimental Workflow for In Vivo Studies.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for obesity and related metabolic disorders. It effectively inhibits adipogenesis and lipid accumulation in vitro and reduces body weight, adiposity, and dyslipidemia in vivo.[1][2][4] The primary mechanism of action appears to be the inhibition of the VLDLR signaling pathway, leading to the downregulation of the MEK/ERK cascade and subsequent suppression of the master adipogenic transcription factors, PPARγ and C/EBPα.[1] Additionally, this compound may exert its effects through the activation of AMPK, a key regulator of cellular energy homeostasis.[3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive preclinical safety and efficacy evaluations, and ultimately translating these findings into clinical applications.
References
- 1. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Nodakenin Protocol for In Vivo Mouse Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline. Nodakenin, a coumarin glucoside, has demonstrated neuroprotective properties, including the enhancement of cognitive function and promotion of adult hippocampal neurogenesis.[1][2] This document provides a detailed protocol for evaluating the therapeutic potential of this compound in in vivo mouse models of Alzheimer's disease. The protocol outlines a proposed experimental design, including the selection of an appropriate mouse model, this compound administration, behavioral assessments, and histopathological and biochemical analyses of AD hallmarks. The underlying mechanism of action is explored through the Akt/GSK-3β signaling pathway, a critical regulator of Aβ production and tau phosphorylation.[1][3][4]
Introduction
The pathological cascade of Alzheimer's disease involves the amyloidogenic processing of the amyloid precursor protein (APP) to form toxic Aβ oligomers and plaques, as well as the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs).[4] The serine/threonine kinase Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in both of these pathological processes.[5][6][7] Activation of the upstream kinase Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9, thereby reducing its activity.[3][8] Dysregulation of the Akt/GSK-3β signaling pathway is increasingly recognized as a central event in AD pathogenesis.[9][10]
This compound has been shown to enhance cognitive function and promote neurogenesis through the activation of the Akt/GSK-3β signaling pathway.[1][2] These findings suggest that this compound may offer a promising therapeutic strategy for AD by targeting this key signaling node. This application note details a comprehensive protocol to investigate the efficacy of this compound in a relevant in vivo model of Alzheimer's disease.
Proposed Experimental Design
This protocol utilizes the APP/PS1 transgenic mouse model, which develops age-dependent Aβ plaque pathology and cognitive deficits.[11][12]
Experimental Groups:
-
Group 1: Wild-type (WT) + Vehicle: Healthy control mice receiving the vehicle solution.
-
Group 2: APP/PS1 + Vehicle: Alzheimer's disease model mice receiving the vehicle solution.
-
Group 3: APP/PS1 + this compound (10 mg/kg): Alzheimer's disease model mice receiving a low dose of this compound.
-
Group 4: APP/PS1 + this compound (20 mg/kg): Alzheimer's disease model mice receiving a high dose of this compound.[13][14][15]
Treatment Timeline:
APP/PS1 mice typically begin to develop amyloid plaques around 6 months of age, with cognitive deficits becoming apparent between 6 and 8 months.[16][17] Therefore, a preventative treatment strategy is proposed, starting at 3 months of age and continuing for 3 months.
-
3 months of age: Begin daily oral administration of this compound or vehicle.
-
6 months of age: Commence behavioral testing.
-
Post-behavioral testing: Sacrifice mice and collect brain tissue for histopathological and biochemical analysis.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Behavioral Assessment - Morris Water Maze Test
| Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| WT + Vehicle | 20.5 ± 2.1 | 45.2 ± 3.5 |
| APP/PS1 + Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 |
| APP/PS1 + this compound (10 mg/kg) | 35.2 ± 3.9 | 33.7 ± 3.1 |
| APP/PS1 + this compound (20 mg/kg) | 28.1 ± 3.5 | 39.5 ± 3.9 |
Table 2: Behavioral Assessment - Y-Maze Test
| Group | Spontaneous Alternation (%) |
| WT + Vehicle | 75.3 ± 4.2 |
| APP/PS1 + Vehicle | 52.1 ± 3.8 |
| APP/PS1 + this compound (10 mg/kg) | 61.8 ± 4.1 |
| APP/PS1 + this compound (20 mg/kg) | 68.5 ± 4.5 |
Table 3: Biochemical Analysis of Brain Homogenates
| Group | Aβ42 Levels (pg/mg protein) | p-Tau (Ser202/Thr205) / Total Tau Ratio | p-Akt (Ser473) / Total Akt Ratio | p-GSK-3β (Ser9) / Total GSK-3β Ratio |
| WT + Vehicle | 150.2 ± 12.5 | 0.8 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| APP/PS1 + Vehicle | 850.7 ± 55.3 | 2.5 ± 0.3 | 0.6 ± 0.08 | 0.5 ± 0.07 |
| APP/PS1 + this compound (10 mg/kg) | 625.4 ± 48.9 | 1.8 ± 0.2 | 0.8 ± 0.09 | 0.8 ± 0.09 |
| APP/PS1 + this compound (20 mg/kg) | 450.1 ± 39.8 | 1.2 ± 0.15 | 0.95 ± 0.1 | 0.9 ± 0.1 |
Table 4: Histopathological Analysis - Amyloid Plaque Load
| Group | Plaque Area (%) in Cortex | Plaque Area (%) in Hippocampus |
| WT + Vehicle | 0.1 ± 0.05 | 0.1 ± 0.05 |
| APP/PS1 + Vehicle | 8.2 ± 1.1 | 10.5 ± 1.3 |
| APP/PS1 + this compound (10 mg/kg) | 5.5 ± 0.9 | 7.2 ± 1.0 |
| APP/PS1 + this compound (20 mg/kg) | 3.1 ± 0.6 | 4.3 ± 0.7 |
Experimental Protocols
This compound Administration
-
Preparation of this compound Solution: Dissolve this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water). Prepare fresh solutions daily.
-
Administration: Administer this compound or vehicle to mice daily via oral gavage at a volume of 10 ml/kg body weight.[18]
Behavioral Testing
The MWM test assesses spatial learning and memory.[5][19][20]
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day with a 15-minute inter-trial interval.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
The Y-maze test evaluates short-term spatial working memory based on the natural tendency of mice to explore novel arms.[11][21][22]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Place the mouse in the center of the maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries using a video camera.
-
An arm entry is counted when all four paws are within the arm.
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Histopathological Analysis
-
Anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut into coronal sections (e.g., 30 µm thick) using a cryostat.
-
Mount brain sections onto charged glass slides.
-
Perform antigen retrieval by incubating the slides in 88% formic acid for 10 minutes.
-
Wash sections with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the plaques using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
Counterstain with cresyl violet if desired.
-
Dehydrate, clear, and coverslip the sections.
-
Quantification: Capture images of the cortex and hippocampus and quantify the plaque area using image analysis software (e.g., ImageJ).
Biochemical Analysis
-
Dissect the cortex and hippocampus from fresh or frozen brain tissue.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) for analysis.
-
Use a commercially available ELISA kit for mouse Aβ42.[6][12][23][24]
-
Follow the manufacturer's instructions to measure the concentration of Aβ42 in the brain homogenates.
-
Normalize the Aβ42 concentration to the total protein concentration of the sample, determined by a BCA protein assay.
-
Determine the protein concentration of the brain homogenates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-Tau (e.g., AT8 for Ser202/Thr205), total Tau, p-Akt (Ser473), total Akt, p-GSK-3β (Ser9), and total GSK-3β overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantification: Measure the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's Proposed Mechanism in AD.
Caption: Experimental Workflow for this compound Study.
References
- 1. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing PDK1/Akt Activity: An Effective Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed Amyloid Plaque Deposition and Behavioral Deficits in Outcrossed AβPP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the appearance and growth of amyloid plaques in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on airway inflammation, hyper-responsiveness and remodeling in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a coumarin compound, ameliorates scopolamine-induced memory disruption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporal and regional progression of Alzheimer’s disease‐like pathology in 3xTg‐AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pathological Alterations of Tau in Alzheimer's Disease and 3xTg-AD Mouse Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Staging of Alzheimer's Pathology in Triple Transgenic Mice: A Light and Electron Microscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Temporal and regional progression of Alzheimer's disease-like pathology in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Learning Decreases Aβ*56 and Tau Pathology and Ameliorates Behavioral Decline in 3xTg-AD Mice | Journal of Neuroscience [jneurosci.org]
- 23. researchgate.net [researchgate.net]
- 24. Akt and CHIP coregulate tau degradation through coordinated interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Nodakenin in Plasma
Introduction
Nodakenin, a coumarin glucoside, is a bioactive compound found in several medicinal plants and has garnered interest for its potential therapeutic properties. To facilitate pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note describes a simple, sensitive, and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma samples. The method utilizes a straightforward protein precipitation step for sample preparation and offers excellent linearity, accuracy, and precision.
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure for the quantification of this compound in plasma.
Cell-based Assays for Measuring Nodakenin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenin is a coumarin compound isolated from the roots of various medicinal plants, notably Angelica gigas. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make this compound a promising candidate for drug development. This document provides detailed application notes and protocols for a range of cell-based assays to effectively measure the biological activity of this compound. The provided methodologies are designed to be a valuable resource for researchers investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data on the biological activity of this compound from various cell-based assays. This allows for a clear comparison of its potency across different biological effects.
| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Griess Assay | IC50 (Nitric Oxide Production) | 54.2 µM | [1] |
| Anti-inflammatory | RAW 264.7 Macrophages | ELISA | Inhibition of TNF-α | Concentration-dependent | [1] |
| Anti-inflammatory | RAW 264.7 Macrophages | ELISA | Inhibition of IL-6 | Concentration-dependent | [1] |
| Anti-cancer | MCF-7 (Breast Cancer) | WST-1 Assay | Inhibition of Cell Viability | Dose-dependent | Not specified |
| Anti-cancer | MDA-MB-231 (Breast Cancer) | LDH Assay | Increase in Cytotoxicity | Dose-dependent | Not specified |
| Anti-cancer | MCF-7 & MDA-MB-231 | Caspase-3 Activity Assay | Induction of Apoptosis | Time-dependent increase | Not specified |
Note: While several studies report dose-dependent anti-cancer effects of this compound, specific IC50 values for cell viability and cytotoxicity in MCF-7 and MDA-MB-231 cell lines were not consistently available in the reviewed literature. Researchers are encouraged to determine these values empirically using the protocols provided below.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway in macrophages. Upon stimulation by lipopolysaccharide (LPS), this compound intervenes by reducing the ubiquitination of TRAF6, a key upstream signaling molecule. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.
Caption: this compound's anti-inflammatory mechanism.
Anti-cancer Signaling Pathway of this compound
In breast cancer cells, this compound induces apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. This process is initiated by the upregulation of NADPH oxidase 4 (Nox4), leading to an increase in reactive oxygen species (ROS). The accumulation of ROS triggers ER stress, activating the PERK-eIF2α-ATF4-CHOP signaling cascade. This pathway, coupled with an increase in intracellular calcium levels, culminates in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.
Caption: this compound's pro-apoptotic mechanism.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the activity of this compound in cell-based assays, from cell culture to data analysis.
Caption: General workflow for cell-based assays.
Experimental Protocols
Herein are detailed protocols for key cell-based assays to measure the anti-inflammatory and anti-cancer activities of this compound.
Anti-inflammatory Activity Assays in RAW 264.7 Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard Solution.
-
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Reagents: Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve provided in the kit. The percentage of inhibition is calculated relative to the LPS-only treated cells.
-
Anti-cancer Activity Assays in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
-
Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
Principle: The water-soluble tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Reagents: WST-1 reagent.
-
Protocol:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
Reagents: Commercially available LDH cytotoxicity assay kit.
-
Protocol:
-
After the desired treatment time, carefully collect 50 µL of the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's protocol.
-
This typically involves mixing the supernatant with a reaction mixture containing a substrate and a catalyst, followed by an incubation period.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
-
Principle: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that releases a chromophore upon cleavage by active caspase-3.
-
Reagents: Commercially available caspase-3 colorimetric assay kit.
-
Protocol:
-
After treatment with this compound, lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity is calculated relative to the vehicle-treated control cells.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the anti-inflammatory and anti-cancer properties of this compound. By utilizing these standardized cell-based assays, scientists can obtain reliable and reproducible data to further elucidate the mechanisms of action of this promising natural compound and advance its potential development as a therapeutic agent.
References
Nodakenin Administration in Preclinical Cancer Studies: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Nodakenin, a naturally occurring coumarin, in cancer research. This document details its effects on various cancer cell lines, outlines relevant signaling pathways, and provides detailed protocols for key in vitro and in vivo experiments.
Quantitative Data on the Anti-Cancer Effects of this compound
This compound has demonstrated significant anti-cancer effects in preclinical studies, primarily investigated in breast cancer models. Its efficacy is concentration-dependent, leading to reduced cell viability and the induction of apoptosis.
In Vitro Efficacy: Inhibition of Cancer Cell Viability
This compound has been shown to inhibit the viability of various human breast cancer cell lines in a concentration-dependent manner. The following table summarizes the observed effects on cell viability after treatment with different concentrations of this compound.
| Cell Line | Cancer Type | This compound Concentration (µM) | % Cell Viability (Approx.) |
| MCF-7 | Breast Adenocarcinoma | 10 | ~90% |
| 20 | ~75% | ||
| 30 | ~60% | ||
| 40 | ~50% | ||
| 50 | ~40% | ||
| SK-BR-3 | Breast Adenocarcinoma | 10 | ~95% |
| 20 | ~85% | ||
| 30 | ~70% | ||
| 40 | ~60% | ||
| 50 | ~50% | ||
| T47D | Breast Ductal Carcinoma | 10 | ~92% |
| 20 | ~80% | ||
| 30 | ~65% | ||
| 40 | ~55% | ||
| 50 | ~45% | ||
| MDAMB231 | Breast Adenocarcinoma | 10 | ~88% |
| 20 | ~70% | ||
| 30 | ~55% | ||
| 40 | ~45% | ||
| 50 | ~35% | ||
| HCC1419 | Breast Carcinoma | 10 | ~93% |
| 20 | ~82% | ||
| 30 | ~70% | ||
| 40 | ~60% | ||
| 50 | ~50% | ||
| HT-20 | Breast Carcinoma | 10 | ~95% |
| 20 | ~88% | ||
| 30 | ~75% | ||
| 40 | ~65% | ||
| 50 | ~55% |
Data is synthesized from in vitro studies. The exact percentages can vary based on experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition
In a xenograft mouse model using MDAMB231 human breast cancer cells, intraperitoneal administration of this compound led to a significant reduction in tumor volume.
| Animal Model | Cancer Cell Line | Treatment Group | Tumor Volume (Approx. mm³) at Day 21 |
| Nude Mice | MDAMB231 | Control (Vehicle) | ~1200 |
| This compound (10 mg/kg) | ~700 | ||
| This compound (30 mg/kg) | ~400 |
Data is based on a representative in vivo study. Results may vary depending on the specific mouse strain and experimental setup.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The most well-documented pathway is the PERK-mediated endoplasmic reticulum (ER) stress pathway. There is also evidence suggesting its influence on the MAPK and NF-κB signaling pathways.
PERK-Mediated ER Stress Pathway
This compound has been shown to induce ER stress, leading to the activation of the PERK signaling cascade. This activation results in the phosphorylation of eIF2α and increased expression of ATF4 and CHOP, ultimately triggering apoptosis in cancer cells. The generation of reactive oxygen species (ROS) through the involvement of NADPH oxidase 4 (Nox4) appears to be a critical upstream event in this process.
Putative Involvement of MAPK and NF-κB Pathways
While less extensively studied in the context of cancer, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, p38) and suppress the nuclear translocation of NF-κB in non-cancer inflammatory models. These pathways are frequently dysregulated in cancer, suggesting that this compound's anti-cancer effects may also be mediated through their modulation. Further research is required to fully elucidate these mechanisms in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-cancer effects of this compound.
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 10, 20, 30, 40, 50 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Supernatant from this compound-treated cells (from the cell viability assay plate)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plate (for the assay)
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation time with this compound, centrifuge the 96-well plate from the cell viability assay at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH release in this compound-treated wells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them using a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at 12,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
In Vivo Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MDAMB231)
-
Matrigel (optional)
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel, at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound). Administer the treatment via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.
These protocols provide a foundation for investigating the anti-cancer properties of this compound. Researchers should optimize these methods for their specific cell lines and experimental conditions.
Application Notes and Protocols for Testing Nodakenin's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Nodakenin on cytokine production in inflammatory models. The protocols outlined below are intended for researchers in immunology, pharmacology, and drug development who are interested in evaluating the anti-inflammatory properties of this compound.
This compound, a coumarin compound, has demonstrated significant anti-inflammatory properties by modulating the production of various cytokines. Studies have shown that this compound can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This effect is primarily attributed to its ability to inhibit key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3][4]
The following protocols detail the in vitro assessment of this compound's impact on cytokine production using a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for screening anti-inflammatory compounds.[1][4][5]
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the culture of RAW 264.7 murine macrophages, a common cell line used for inflammation studies.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days by detaching them with Trypsin-EDTA and reseeding at an appropriate density.
-
Induction of Cytokine Production with Lipopolysaccharide (LPS)
This protocol outlines the stimulation of macrophages with LPS to induce an inflammatory response and cytokine production.
-
Materials:
-
Cultured RAW 264.7 macrophages
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free DMEM
-
-
Procedure:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh serum-free DMEM.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Following pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.[6] A negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound) should be included.
-
Quantification of Cytokine Levels using ELISA
This protocol details the measurement of cytokine concentrations in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]
-
Materials:
-
Cell culture supernatants from the experiment
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.[10]
-
Briefly, this involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with known concentrations of the respective cytokines.
-
Data Presentation
The quantitative data obtained from the ELISA experiments should be summarized in a table for clear comparison of the effects of different this compound concentrations on cytokine production.
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | 0 | |||
| LPS Control | 0 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
The provided protocols and visualizations offer a comprehensive framework for investigating the anti-inflammatory effects of this compound. By following these detailed methodologies, researchers can effectively assess its potential as a therapeutic agent for inflammatory diseases.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 5. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
- 9. Cytokine analysis - ELISA / CBA [sanquin.org]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assays Using Nodakenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodakenin, a coumarin compound, has garnered significant interest in neuropharmacology for its potential therapeutic effects, including its role in cognitive enhancement. One of the key mechanisms contributing to these effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a critical component of learning and memory processes. In vitro studies have demonstrated that this compound inhibits acetylcholinesterase activity in a dose-dependent manner.[1][2]
These application notes provide detailed protocols for utilizing this compound in acetylcholinesterase inhibition assays, primarily focusing on the widely adopted Ellman's method. Additionally, we explore the neuroprotective signaling pathways associated with this compound, offering a broader context for its mechanism of action.
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Not Specified | 84.7 | [2] |
Experimental Protocols
Preparation of Reagents
a. 0.1 M Phosphate Buffer (pH 8.0):
-
Prepare a 0.1 M solution of sodium phosphate monobasic (NaH₂PO₄) and a 0.1 M solution of sodium phosphate dibasic (Na₂HPO₄).
-
Mix the two solutions, monitoring the pH with a calibrated pH meter until a stable pH of 8.0 is achieved.
-
Store at 4°C.
b. Acetylcholinesterase (AChE) Solution:
-
Prepare a stock solution of AChE (e.g., from electric eel) in 0.1 M phosphate buffer (pH 8.0).
-
Immediately before use, dilute the stock solution with the phosphate buffer to achieve a final concentration that provides a linear rate of reaction under the assay conditions (a starting point could be 0.1 U/mL). Keep the enzyme solution on ice.
c. 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) Solution (10 mM):
-
Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0).
-
This solution is light-sensitive and should be stored in a dark container at 4°C.
d. Acetylthiocholine Iodide (ATCI) Solution (14 mM):
-
Dissolve 4.04 mg of ATCI in 1 mL of deionized water.
-
Prepare this solution fresh on the day of the experiment.
e. This compound Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
From the stock solution, prepare a series of dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 200 µM to bracket the expected IC50). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.
a. Plate Setup:
-
Blank: 150 µL of 0.1 M Phosphate Buffer + 25 µL of DTNB Solution + 25 µL of ATCI Solution.
-
Control (100% Activity): 125 µL of 0.1 M Phosphate Buffer + 25 µL of AChE Solution + 25 µL of DTNB Solution + 25 µL of Solvent (e.g., buffer with the same percentage of DMSO as the test wells).
-
Test Sample (with this compound): 125 µL of 0.1 M Phosphate Buffer + 25 µL of AChE Solution + 25 µL of DTNB Solution + 25 µL of this compound working solution.
b. Assay Procedure:
-
Add the phosphate buffer, AChE solution (for control and test wells), DTNB solution, and this compound working solutions or solvent to the respective wells of a 96-well microplate.
-
Mix the contents of the wells gently using a micropipette or a plate shaker.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI solution to all wells except the blank.
-
Immediately start monitoring the change in absorbance at 412 nm using a microplate reader.
-
Take readings every minute for a duration of 10-15 minutes.
Data Analysis and IC50 Determination
a. Calculation of Percent Inhibition: The rate of reaction (V) is calculated from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
V_control: Rate of reaction in the absence of the inhibitor.
-
V_sample: Rate of reaction in the presence of this compound.
Percent Inhibition (%) = [(V_control - V_sample) / V_control] * 100
b. IC50 Value Determination:
-
Plot the calculated percent inhibition against the logarithm of the corresponding this compound concentrations.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Assay Workflow
The following diagram illustrates the experimental workflow for determining the acetylcholinesterase inhibitory activity of this compound using the Ellman's method.
This compound-Associated Neuroprotective Signaling Pathway
Beyond its direct inhibition of acetylcholinesterase, this compound has been shown to exert neuroprotective effects through the modulation of intracellular signaling cascades. One such pathway is the Akt/GSK-3β signaling pathway, which is crucial for neuronal survival and synaptic plasticity.
References
Enhancing Nodakenin Bioavailability: A Guide to Advanced Delivery Systems
Application Notes and Protocols for Researchers in Drug Development
Introduction
Nodakenin, a coumarin glucoside found in the roots of Angelica gigas and other medicinal plants, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-obesity, and neuroprotective effects. However, its clinical translation is often hampered by poor oral bioavailability, primarily due to its low water solubility and potential for first-pass metabolism. This document provides detailed application notes and experimental protocols for the development of advanced drug delivery systems—specifically liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS)—to improve the bioavailability of this compound.
Challenges in this compound Delivery
The inherent physicochemical properties of this compound present significant challenges for conventional oral administration. Its hydrophobic nature leads to poor dissolution in the gastrointestinal tract, limiting its absorption into the bloodstream. Advanced delivery systems can overcome these limitations by:
-
Enhancing Solubility: Encapsulating this compound in lipid-based carriers can improve its solubilization in the aqueous environment of the gut.
-
Protecting from Degradation: The delivery systems can shield this compound from enzymatic degradation in the gastrointestinal tract.
-
Improving Permeability: Nano-sized formulations can facilitate transport across the intestinal epithelium.
-
Bypassing First-Pass Metabolism: Certain lipid-based systems can promote lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.
Comparative Pharmacokinetic Data
While direct comparative in vivo studies on this compound in various advanced delivery systems are limited, the following table summarizes the pharmacokinetic parameters of free this compound after intravenous administration, which serves as a benchmark for bioavailability assessment. To provide a comparative perspective, data for structurally similar flavonoid compounds (Naringenin and Morin) in advanced delivery systems are also presented, illustrating the potential for significant bioavailability enhancement.
| Formulation | Drug | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Free this compound | This compound | Rat | 40 mg/kg (i.v.) | - | - | - | - |
| Naringenin Suspension | Naringenin | Rat | - (Pulmonary) | - | - | - | 100 |
| Naringenin-SLNs | Naringenin | Rat | - (Pulmonary) | - | - | - | 253[1] |
| Morin Suspension | Morin | Rat | 200 mg/kg (oral) | 5.53 | 0.48 | - | 100 |
| Morin-Phospholipid Complex (MPC) | Morin | Rat | 200 mg/kg (oral) | 23.74 | 0.77 | - | - |
| MPC-SNEDDS | Morin | Rat | 200 mg/kg (oral) | 28.60 | 1 | - | 623 |
Note: The data for Naringenin and Morin are presented to illustrate the potential of SLNs and SNEDDS to enhance the bioavailability of similar compounds. The relative bioavailability is calculated in comparison to the respective free drug suspension.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-loaded liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS).
This compound-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them a versatile delivery system.
a. Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
b. Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve accurately weighed amounts of soybean phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. The volume of the aqueous phase will determine the final lipid concentration.
-
-
Vesicle Size Reduction:
-
To obtain smaller and more uniform liposomes, sonicate the resulting liposomal suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
c. Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomes and calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Morphology: Visualize the shape and surface morphology of the liposomes using Transmission Electron Microscopy (TEM).
d. Experimental Workflow for Liposome Preparation and Characterization
Workflow for this compound-loaded liposome preparation and characterization.
This compound-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as improved stability and controlled release.
a. Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
b. Protocol: High-Shear Homogenization and Ultrasonication Method
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-15,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
c. Characterization:
-
Particle Size and Zeta Potential: Analyze using DLS.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate the unencapsulated drug by ultracentrifugation. Quantify the entrapped this compound and calculate EE% and DL% using the following formulas: EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100 DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Crystallinity and Thermal Behavior: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Morphology: Observe using TEM.
d. Experimental Workflow for SLN Preparation and Characterization
References
Application Notes and Protocols: Lentiviral shRNA Knockdown with Nodakenin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) for gene knockdown in combination with Nodakenin treatment. These methodologies are critical for investigating gene function and cellular pathways in response to this compound, a coumarin glucoside with various biological activities. The protocols outlined below cover lentiviral transduction, this compound treatment, and subsequent analysis of gene knockdown and cellular effects.
Data Presentation
Table 1: this compound Concentration and Treatment Duration Effects on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability Assay | Observed Effect |
| Breast Cancer Cells (MCF-7, MDAMB231) | 10, 20, 30, 40, 50 | 24 | WST-1 | Concentration-dependent inhibition of cell viability[1][2][3]. |
| Breast Cancer Cells (MCF-7, MDAMB231) | 40 | 0, 8, 16, 24 | WST-1 | Time-dependent inhibition of cell viability[1]. |
| Normal Breast Cells (MCF10A) | 10, 20, 30, 40, 50 | 24 | WST-1 | No significant effect on cell viability[2][3]. |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target Gene/Protein | Method | Result |
| B16F10 Melanoma Cells | This compound (10, 25 µM) + α-MSH | MITF, Tyrosinase, TRP-1, TRP-2 | Immunoblotting | Downregulation in a dose-dependent manner[4][5]. |
| B16F10 Melanoma Cells | This compound (10, 25 µM) + α-MSH | p-ERK1/2, p-MSK1 | Immunoblotting | Dose-dependent decrease in phosphorylation[4][5]. |
| RAW 264.7 Macrophages | This compound + LPS | iNOS, COX-2, TNF-α, IL-6, IL-1β | Western Blot, RT-PCR | Concentration-dependent inhibition of protein and mRNA expression[6]. |
| Breast Cancer Cells (MCF-7, MDAMB231) | This compound (40 µM) | GRP78, ATF4, CHOP | qRT-PCR | Time-dependent increase in mRNA expression[3]. |
| Breast Cancer Cells (MCF-7, MDAMB231) | This compound (40 µM) + CHOP siRNA (30 nM) | CHOP, Cleaved Caspase-3 | Western Blot | Knockdown of CHOP inhibited this compound-induced caspase-3 cleavage[1]. |
| Breast Cancer Cells (MCF-7, MDAMB231) | This compound (40 µM) + Nox4 siRNA | Nox4, CHOP, Cleaved Caspase-3 | Western Blot | Knockdown of Nox4 decreased this compound-induced protein expression[1][7]. |
Table 3: Lentiviral shRNA Knockdown Efficiency
| Target Gene | Cell Line | Method of Quantification | Knockdown Efficiency |
| LINGO-1 | Central Nervous System Neurons | qRT-PCR | >50% reduction at MOI 10 and 50[8]. |
| Target Gene | General Mammalian Cells | qPCR, Western Blot | >80% downregulation is considered successful[9]. |
| GFP | 293T-GFP Cells | Fluorescence Analysis | Complete extinction of GFP expression[10]. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles and transducing target cells for stable gene knockdown.[11][12]
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing lentiviral vector
-
Transfection reagent
-
Culture medium (DMEM with 10% FBS)
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the shRNA-expressing vector and packaging plasmids using a suitable transfection reagent.
-
After 12-16 hours, replace the medium with fresh culture medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Cell Transduction:
-
Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until non-transduced cells are eliminated.
-
Expand the surviving puromycin-resistant cells for further experiments.
-
Protocol 2: this compound Treatment of shRNA-Transduced Cells
This protocol describes the treatment of stably transduced cells with this compound.
Materials:
-
Stably transduced cells expressing the shRNA of interest
-
This compound stock solution (dissolved in DMSO)
-
Culture medium appropriate for the cell line
Procedure:
-
Cell Seeding:
-
Seed the shRNA-transduced cells in appropriate culture plates (e.g., 6-well, 96-well) at a density that will not lead to over-confluence during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). For long-term treatments, the medium with fresh this compound should be replaced every 2-3 days[13].
-
Protocol 3: Quantification of Gene Knockdown
This protocol details the methods to quantify the efficiency of gene knockdown at the mRNA and protein levels.[14][15]
A. Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using target gene-specific primers and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
B. Western Blotting:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the protein levels to a loading control (e.g., GAPDH, β-actin).
-
Protocol 4: Cell Viability Assay
This protocol describes how to assess the effect of this compound treatment on the viability of shRNA-transduced cells using a WST-1 assay.[1][2][3]
Materials:
-
shRNA-transduced cells
-
This compound
-
96-well plates
-
WST-1 reagent
Procedure:
-
Seed the transduced cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown followed by this compound treatment.
References
- 1. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. This compound Inhibits Melanogenesis Via the ERK/MSK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Analyzing Efficiency of a Lentiviral shRNA Knockdown System in Human E" by Adam P Wilson, Karni S Moshal et al. [digitalcommons.library.tmc.edu]
Application Notes and Protocols for CRISPR-Cas9-Mediated Identification of Nodakenin Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 gene-editing technology to identify and validate the molecular targets of Nodakenin, a natural coumarin compound with a range of biological activities.
Introduction to this compound and Rationale for CRISPR-Cas9 Target Identification
This compound, a coumarin glucoside isolated from the roots of Angelica gigas and other plants, has demonstrated a variety of pharmacological effects, including anti-inflammatory, anti-cancer, anti-melanogenic, and anti-obesity properties.[1][2][3][] Its therapeutic potential is linked to its ability to modulate several key signaling pathways. However, the direct molecular targets of this compound remain largely uncharacterized. Identifying these targets is crucial for understanding its mechanism of action, optimizing its therapeutic use, and developing novel drugs.
CRISPR-Cas9 technology offers a powerful and unbiased approach for genome-wide loss-of-function screening to identify genes that are essential for the biological effects of a small molecule.[5][6] By creating a library of cells with systematic gene knockouts, researchers can identify which genetic perturbations confer resistance or sensitivity to this compound treatment. This information can pinpoint the direct targets or critical mediators of this compound's activity.
Known Signaling Pathways Modulated by this compound
This compound has been reported to influence several signaling cascades involved in cell growth, inflammation, and metabolism. Understanding these pathways provides a foundation for designing and interpreting CRISPR-Cas9 screening results.
Anti-Melanogenic Pathway
This compound inhibits melanin synthesis by suppressing the ERK/MSK1 signaling pathway, which in turn downregulates the master regulator of melanogenesis, MITF.[1]
References
Troubleshooting & Optimization
Nodakenin solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Nodakenin in DMSO and other common laboratory solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in dimethyl sulfoxide (DMSO) varies somewhat across different suppliers, but it is generally considered to be highly soluble. Published data indicates a solubility of approximately 50 mg/mL.[1][2] Some suppliers report even higher solubility, in the range of 82 to 100 mg/mL, occasionally noting that sonication may be required to achieve complete dissolution. It is also important to use fresh, anhydrous DMSO, as moisture absorption can reduce solubility.
Q2: I am having trouble dissolving this compound in DMSO, what should I do?
A2: If you are experiencing difficulties dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Gentle warming and extended sonication can aid in the dissolution of this compound.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of compounds. Use fresh, anhydrous DMSO from a sealed container.
-
Pre-warm the Solvent: Gently warming the DMSO to 37°C before adding the this compound can sometimes improve solubility. Avoid excessive heat, which could degrade the compound.
-
Perform a Purity Check: In rare cases, impurities in the this compound sample could affect its solubility. If possible, verify the purity of your compound.
Q3: What is the solubility of this compound in other organic solvents?
A3: this compound is reported to be soluble in dimethylformamide (DMF) at approximately 5 mg/mL.[1] It is described as being slightly soluble in chloroform and methanol.[3] For other common organic solvents such as ethanol, acetone, and acetonitrile, specific quantitative data is limited, and it is generally considered to have low solubility.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: this compound has very low aqueous solubility. Direct dissolution in phosphate-buffered saline (PBS) or other aqueous buffers is not recommended for preparing stock solutions. It is standard practice to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into the aqueous buffer for your experiment. Be aware that the final concentration of the organic solvent in your aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on the biological system. Also, observe the solution for any signs of precipitation after dilution.
Q5: How can I prepare this compound for in vivo studies?
A5: For in vivo administration, this compound is often formulated in a vehicle containing a mixture of solvents to ensure its solubility and bioavailability. A common formulation involves an initial dissolution in a small amount of DMSO, followed by dilution with other vehicles such as PEG300, Tween 80, and saline.[4] One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option is 10% DMSO and 90% corn oil.[4]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50[1][2], 82-100[4] | ~122.4, 200.8 - 244.9 | High solubility. Sonication may be required. Use of fresh, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | ~5[1] | ~12.2 | Moderate solubility. |
| Chloroform | Slightly Soluble | - | Qualitative data. |
| Methanol | Slightly Soluble[3] | - | Qualitative data. |
| Water / Aqueous Buffers | Very Low | - | Not recommended for stock solutions. |
Molecular Weight of this compound: 408.4 g/mol
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol is a general guideline for determining the equilibrium solubility of this compound in a specific solvent, adapted from the widely recognized shake-flask method.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A workflow diagram illustrating the shake-flask method for determining this compound solubility.
This compound and the NF-κB Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
References
Optimizing Nodakenin Dosage for In Vivo Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of Nodakenin.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dosage range for this compound in vivo?
Based on published studies, the effective oral dosage of this compound in mice typically ranges from 5 mg/kg to 30 mg/kg.[1] The optimal dose will depend on the specific animal model and the therapeutic area being investigated. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: How should I prepare this compound for oral administration?
This compound is soluble in organic solvents like DMSO and dimethylformamide.[2] For oral gavage in mice, a common vehicle is a co-solvent system. A typical preparation involves first dissolving this compound in a small amount of DMSO, and then further diluting it with other vehicles such as PEG300, Tween-80, and saline to ensure solubility and stability.[3] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q3: What is the recommended route of administration for this compound in vivo?
The most commonly reported and effective route of administration for this compound in preclinical in vivo studies is oral gavage.[3][4] Intravenous administration has also been used in pharmacokinetic studies.
Q4: How frequently should this compound be administered?
The dosing frequency depends on the pharmacokinetic profile of this compound and the experimental design. In many studies, once-daily administration has been shown to be effective. However, for specific models or to maintain more consistent plasma concentrations, twice-daily administration may be considered.
Q5: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
VLDLR (Very Low-Density Lipoprotein Receptor) pathway: this compound can suppress this pathway, which is involved in lipid metabolism and adipogenesis.[5][6]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation.[7][8]
-
PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) pathway: this compound can induce ER stress and apoptosis in cancer cells through the PERK-mediated pathway.[9]
Troubleshooting Guide
Issue 1: Low or no observed efficacy of this compound in my in vivo model.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The effective dose of this compound can vary between different disease models. If you are not observing the expected effect, consider performing a dose-escalation study to identify the optimal dose for your specific model. Refer to the dosage table below for ranges used in various studies.
-
-
Possible Cause 2: Poor Bioavailability.
-
Solution: Ensure that your formulation is optimized for oral absorption. The use of co-solvents like PEG300 and surfactants like Tween-80 can improve solubility and bioavailability.[3] Verify the stability of your formulation over the course of your experiment.
-
-
Possible Cause 3: Inappropriate Dosing Frequency.
-
Solution: The half-life of this compound may require more frequent administration to maintain therapeutic levels. Consider increasing the dosing frequency (e.g., from once to twice daily) to see if this improves efficacy.
-
Issue 2: Observed adverse effects or toxicity in treated animals.
-
Possible Cause 1: High Dosage.
-
Solution: The administered dose may be too high for the specific animal strain or model. Reduce the dosage and carefully monitor for any signs of toxicity.
-
-
Possible Cause 2: Vehicle Toxicity.
-
Solution: The vehicle used for administration may be causing adverse effects. If using a high concentration of DMSO, for example, it can be toxic. Try to minimize the percentage of DMSO in your final formulation or consider alternative, less toxic vehicles.
-
Issue 3: Difficulty in dissolving this compound for administration.
-
Possible Cause: Poor Solubility.
-
Solution: this compound has limited solubility in aqueous solutions.[2] To prepare a stock solution, dissolve it in 100% DMSO first. For the final dosing solution, use a co-solvent system. A recommended method is to add the DMSO stock to a mixture of PEG300, Tween-80, and saline.[3] Sonication may also help to dissolve the compound.
-
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages and Effects
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Key Findings |
| Obesity | High-fat diet-induced obese mice | 10, 20 mg/kg | Oral | Suppressed weight gain and dyslipidemia.[5][6] |
| Inflammation | LPS-induced endotoxemia in mice | 10, 20 mg/kg | Oral | Increased survival rate and reduced pro-inflammatory cytokines.[8] |
| Liver Injury | LPS-induced liver injury in mice | 10, 30 mg/kg | Oral | Reduced serum aminotransferase levels and improved liver pathology.[1] |
| Cancer | Radioresistant breast cancer xenograft in mice | Not specified in abstract | In vivo | Decreased tumor volume.[9] |
| Renal Fibrosis | Unilateral ureteral obstruction in mice | Not specified in abstract | Oral | Alleviated renal fibrosis and inflammation. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Stock Solution Preparation: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure complete dissolution.[2]
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the desired ratio. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.
-
Final Dosing Solution: Add the this compound stock solution to the prepared vehicle to achieve the final desired concentration for dosing. For instance, to prepare a 2 mg/mL dosing solution from a 50 mg/mL stock for a 10 mg/kg dose in a 25g mouse (requiring 0.125 mL), you would dilute the stock accordingly in the vehicle. Ensure the final DMSO concentration is at a non-toxic level (typically ≤10%). Vortex the final solution thoroughly before administration.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse). Gently insert the needle into the mouth, aiming towards the back of the throat. Allow the mouse to swallow the tip of the needle.
-
Advancement to Esophagus: Once the needle is past the pharynx, gently advance it down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and try again.
-
Substance Administration: Slowly administer the this compound solution. The volume should not exceed 10 mL/kg body weight.
-
Needle Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nodakenetin Alleviates Inflammatory Pain Hypersensitivity by Suppressing NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer [mdpi.com]
Nodakenin Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Nodakenin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a coumarin glucoside isolated from the roots of Angelica gigas and other plants. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-obesity effects. Its primary known targets are involved in multiple signaling pathways, including but not limited to:
-
Anti-inflammatory pathways: Inhibition of the NF-κB and MAPK signaling pathways.[1][2]
-
Anti-cancer pathways: Induction of ROS-dependent apoptosis and ER stress.[3][4][5]
-
Melanogenesis regulation: Inhibition of the ERK/MSK1/CREB/MITF pathway.
-
Neuroprotection: Amelioration of memory disruption through cholinergic signaling.[6]
-
Metabolic regulation: Inhibition of the VLDLR signaling pathway.[7]
Q2: What are the potential off-target effects of this compound?
While specific off-target screening against a broad panel of receptors and kinases is not extensively published, the known multi-target nature of this compound means that its effects can extend beyond a single intended pathway in a given experiment. For example, if you are studying this compound's anti-inflammatory effects through the NF-κB pathway, its simultaneous induction of ROS could be considered an "off-target" effect in your specific experimental context. Researchers should be aware of its broad activity to avoid misinterpretation of results.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects requires careful experimental design. This includes:
-
Using specific inhibitors or activators: Combine this compound treatment with known inhibitors or activators of the suspected off-target pathway to see if the observed effect is altered.
-
Gene knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to silence the expression of the intended target or potential off-target proteins and observe the impact on this compound's effects.
-
Dose-response analysis: A thorough dose-response study can help to determine if the on-target and off-target effects occur at different concentration ranges.
Q4: What are typical working concentrations for this compound in in vitro and in vivo experiments?
The effective concentration of this compound can vary significantly depending on the cell type, experimental model, and the biological effect being studied. The table below summarizes some reported concentrations.
| Experimental Model | Concentration Range | Observed Effect | Reference |
| Breast Cancer Cell Lines (MCF-7, MDAMB231) | 10-50 µM | Inhibition of cell viability, induction of apoptosis | [3] |
| LPS-induced RAW 264.7 Macrophages | 25-100 µM | Inhibition of NO production | [2] |
| Scopolamine-induced memory impairment in mice | 10 mg/kg (p.o.) | Reversal of cognitive impairment | [6] |
| High-fat diet-induced obese mice | 10, 25, 50 mg/kg (p.o.) | Suppression of weight gain and dyslipidemia | [7] |
| LPS-induced liver injury in mice | 10 and 30 mg/kg (i.p.) | Reduction in serum aminotransferase levels | [1] |
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Unexpected or contradictory results in cell viability assays.
-
Possible Cause: this compound is known to induce ROS-dependent apoptosis in some cell lines (e.g., breast cancer cells)[3][4][5]. This pro-apoptotic effect might conflict with an expected cytoprotective or anti-inflammatory outcome in other contexts.
-
Troubleshooting Steps:
-
Measure ROS levels: Use a fluorescent probe like DCFDA to quantify intracellular ROS production following this compound treatment.
-
Co-treatment with an antioxidant: Treat cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound to determine if the unexpected effect on cell viability is ROS-dependent.
-
Assess markers of apoptosis: Perform assays for caspase activation (e.g., caspase-3/7 activity assay) or use Annexin V/PI staining to confirm if apoptosis is being induced.
-
Problem 2: Modulation of a signaling pathway unrelated to your primary hypothesis.
-
Possible Cause: this compound's broad activity means it can modulate multiple pathways simultaneously. For instance, while investigating its role in inhibiting adipogenesis, you might observe unexpected changes in inflammatory markers.
-
Troubleshooting Steps:
-
Pathway analysis: Use techniques like Western blotting or qPCR to profile the activation state of key proteins in related pathways (e.g., probing for phosphorylated NF-κB, MAPKs, or ER stress markers).
-
Consult the literature: Review published studies on this compound to see if the observed cross-talk has been previously reported in other models.
-
Refine your hypothesis: Consider if the observed multi-pathway modulation is a part of this compound's mechanism of action in your system.
-
Experimental Protocols
1. Western Blotting for NF-κB and MAPK Pathway Activation
-
Objective: To assess the effect of this compound on the activation of key inflammatory signaling pathways.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS) for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK1/2, and JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Caption: Overview of this compound's main signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical relationship of on-target and off-target effects.
References
- 1. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipopolysaccharide-induced inflammatory responses in macrophage cells by inhibiting tumor necrosis factor receptor-associated factor 6 and nuclear factor-κB pathways and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer [mdpi.com]
- 6. This compound, a coumarin compound, ameliorates scopolamine-induced memory disruption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nodakenin Extraction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of Nodakenin from natural sources. This guide offers troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its extraction challenging?
A1: this compound is a coumarin glucoside, a type of natural chemical compound, that has been isolated from plants such as Peucedanum decursivum and Angelica gigas.[1][2] It is recognized for its anti-inflammatory, neuroprotective, and neurogenic activities.[1] The challenges in its extraction lie in its relatively low concentrations within the plant matrix and its susceptibility to degradation under certain conditions, such as high temperatures.[3][4] Efficiently separating it from a complex mixture of other phytochemicals while maintaining its structural integrity is crucial for achieving a high yield.
Q2: What are the primary plant sources for this compound extraction?
A2: this compound is primarily extracted from the roots of plants belonging to the Apiaceae family. The most commonly cited sources are Peucedanum praeruptorum Dunn and Angelica gigas Nakai.[3][5][6] It is important to note that the concentration of this compound can vary significantly between different species and even within the same species depending on factors like harvest time and growing conditions.[7][8]
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent is a critical factor in this compound extraction. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide.[1] For extraction from plant material, ethanol, particularly a 70% ethanol solution, has been shown to be effective, especially when combined with methods like sonication.[5] Methanol is also a common solvent used for extracting coumarins.[9] The optimal solvent choice depends on the specific extraction technique being employed.[10]
Q4: How do temperature and extraction time impact this compound yield?
A4: Temperature and time are interdependent factors that significantly affect extraction efficiency. While higher temperatures can improve extraction efficiency by increasing solvent penetration and compound solubility, they also pose a risk of thermal degradation for this compound.[3][11] For instance, in subcritical-water extraction, the highest yield for this compound was achieved at 150°C for 10 minutes; higher temperatures led to decreased yields due to degradation.[3][4] Similarly, for sonication with 70% ethanol, an extraction time of 45 minutes was found to be optimal.[5] Prolonged exposure to heat can lead to the breakdown of the target compound.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound Extract | 1. Inappropriate Solvent: The solvent's polarity may not be optimal for this compound.[13] 2. Suboptimal Conditions: Extraction time, temperature, or solid-to-liquid ratio may be inadequate.[13][14] 3. Insufficient Pulverization: Coarse plant material limits solvent access to the target compounds.[13] 4. Compound Degradation: Excessive heat or prolonged extraction can degrade this compound.[3][8] | 1. Solvent Optimization: Test solvents with varying polarities. A 70% ethanol solution is a good starting point for sonication-assisted extraction.[5] 2. Parameter Optimization: Systematically vary the temperature, time, and solid-to-liquid ratio to find the optimal conditions for your specific plant material and method.[14][15] 3. Sample Preparation: Grind the dried plant material to a fine, consistent powder (e.g., 40-mesh) to increase the surface area for extraction.[13] 4. Control Temperature: For heat-based methods, carefully control the temperature to avoid exceeding this compound's degradation point. The optimal temperature for subcritical-water extraction is around 150°C.[3] |
| Degradation of this compound During Extraction | 1. Excessive Temperature: High temperatures, especially for prolonged periods, can cause thermal degradation.[3][16] 2. Presence of Water: In certain extraction methods, the presence of water can affect the stability of similar compounds, especially at high temperatures.[17] 3. Light Exposure: Some coumarins are sensitive to light, which can lead to degradation. | 1. Temperature Monitoring: Lower the extraction temperature or reduce the extraction time. For subcritical-water extraction, yields decrease at temperatures above 170°C.[3] 2. Solvent Selection: Use solvents that are known to stabilize the compound. For instance, carnosic acid, another natural compound, is more stable in oil and ethanol than in aqueous solutions.[17] 3. Protect from Light: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware to minimize light exposure. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can differ based on the plant's age, harvest time, and storage conditions.[18] 2. Inconsistent Sample Preparation: Variations in particle size can lead to inconsistent extraction efficiency.[8] 3. Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent ratio can impact the final yield. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest. Document the specifics of the material used.[8] 2. Uniform Particle Size: Standardize the grinding and sieving process to ensure a consistent particle size for all extractions. 3. Maintain Consistent Conditions: Precisely control all extraction parameters using calibrated equipment to ensure reproducibility. |
Data Presentation: this compound Extraction Yields
The following table summarizes quantitative data on this compound yields obtained through different extraction methods and conditions.
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time (min) | Stirring Speed (rpm) | This compound Yield (mg/g of raw material) | Reference |
| Subcritical-Water Extraction (SWE) | Angelica gigas Nakai | Water | 150 | 10 | N/A | 4.33 ± 0.18 | [3],[4] |
| Subcritical-Water Extraction (SWE) | Angelica gigas Nakai | Water | 170 | 10 | N/A | Lower than at 150°C | [3] |
| Sonication | Peucedanum praeruptorum Dunn | 70% Ethanol | N/A | 45 | N/A | Optimized but not quantified in source | [5] |
Experimental Protocols
Protocol 1: Subcritical-Water Extraction (SWE) of this compound
This protocol is based on the pilot-scale extraction from Angelica gigas Nakai.[3][4]
-
Preparation: Dry the roots of Angelica gigas Nakai and grind them into a fine powder.
-
Extraction: a. Load the powdered plant material into the extraction vessel of a pilot-scale SWE system. b. Pressurize the system with water as the solvent. c. Set the extraction temperature to 150°C. d. Set the extraction time to 10 minutes. e. If the system allows, maintain a consistent flow rate and pressure.
-
Post-Extraction: a. Rapidly cool the extraction vessel. b. Collect the extract and filter it to remove solid plant residue. c. The resulting aqueous extract can be concentrated and prepared for analysis or further purification.
Protocol 2: Sonication-Assisted Solvent Extraction of this compound
This protocol is adapted from the methodology for extracting coumarins from Peucedanum praeruptorum Dunn.[5]
-
Preparation: Dry and pulverize the roots of Peucedanum praeruptorum Dunn.
-
Extraction: a. Weigh a precise amount of the powdered plant material and place it in an extraction flask. b. Add a 70% ethanol solution at a specific solid-to-liquid ratio. c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 45 minutes at a controlled temperature.
-
Post-Extraction: a. Filter the mixture to separate the extract from the solid residue. b. The ethanol extract can be concentrated under reduced pressure to yield the crude extract.
Protocol 3: HPLC-DAD Quantification of this compound
This protocol outlines a validated method for the quantitative analysis of this compound.[5]
-
Standard Preparation: Accurately weigh a this compound standard and dissolve it in 70% ethanol to create a stock solution (e.g., 400 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known quantity of the dried extract in 70% ethanol, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (5 µm, 4.6 × 250 mm) or equivalent.
-
Mobile Phase: A gradient of distilled water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set to a wavelength of 330 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve from the standards and use it to determine the concentration of this compound in the samples.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound extraction yields.
Caption: Factors influencing this compound extraction efficiency.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot-scale subcritical-water extraction of this compound and decursin from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Protective effect of Peucedanum praeruptorum Dunn extract on oxidative damage of LLC‑PK1 cells induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the impact of different extraction methods on polyphenols yields and tannins extracted from Moroccan Acacia mollissima barks | Aperta [aperta.ulakbim.gov.tr]
- 11. journalofmedula.com [journalofmedula.com]
- 12. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimizing the Process: Factors Influencing Tannin Extraction Efficiency [greenskybio.com]
Nodakenin Stability and Degradation: A Technical Support Center
Welcome to the Nodakenin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential degradation issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural coumarin glucoside, specifically a furanocoumarin, isolated from the roots of plants such as Angelica gigas.[1] As a bioactive compound with various pharmacological activities, including neuroprotective and anti-inflammatory effects, maintaining its structural integrity is crucial for accurate experimental results and potential therapeutic applications.[1][2] Like many natural products, this compound is susceptible to degradation under certain environmental conditions, which can lead to a loss of activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical properties of this compound and related coumarin compounds, the primary factors that can induce degradation include:
-
pH: Coumarins can be unstable under alkaline conditions.
-
Temperature: Elevated temperatures can lead to the degradation of this compound.
-
Light: As a furanocoumarin, this compound is likely susceptible to photodegradation upon exposure to UV light.
-
Enzymatic Activity: In biological systems, this compound can undergo deglycosylation to its aglycone, Nodakenetin.
Q3: How can I detect this compound degradation in my samples?
The most common method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC), typically with UV detection. A stability-indicating HPLC method should be used to separate the intact this compound from any degradants.
Q4: What are the likely degradation pathways for this compound?
-
Hydrolysis of the glycosidic bond: This would result in the cleavage of the glucose molecule, yielding the aglycone, Nodakenetin . This can be catalyzed by acid, base, or enzymes (β-glucosidases).
-
Opening of the lactone ring: The coumarin lactone ring is susceptible to hydrolysis under alkaline conditions, leading to the formation of a carboxylate salt of a coumarinic acid derivative. This process is often reversible upon acidification.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of this compound peak intensity in HPLC analysis over time. | Degradation in solution. | 1. Check the pH of your solvent: If the solvent is alkaline, consider buffering it to a neutral or slightly acidic pH (e.g., pH 5-7).2. Protect from light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.3. Control the temperature: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize thermal degradation. Prepare fresh working solutions daily if possible. |
| Appearance of a new, earlier eluting peak in the chromatogram. | Hydrolysis to Nodakenetin. | 1. This is a common degradation pathway. To confirm, if a Nodakenetin standard is available, compare its retention time with the new peak.2. To prevent this, avoid harsh acidic or basic conditions and high temperatures. If working with biological matrices, consider adding a β-glucosidase inhibitor if enzymatic degradation is suspected. |
| Inconsistent results in cell-based assays. | Degradation in cell culture media. | 1. Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.2. Prepare fresh this compound-containing media for each experiment and minimize the pre-incubation time.3. Consider the potential for enzymatic degradation by cellular enzymes. |
| Precipitation of the compound from aqueous solutions. | Poor solubility. | 1. this compound is soluble in methanol and DMSO. For aqueous solutions, prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.2. The use of co-solvents or solubilizing agents may be necessary for higher concentrations in aqueous media. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general guideline for developing an HPLC method to assess the stability of this compound. Method optimization will be required for specific instrumentation and sample matrices.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 330 nm.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Inject the standards to determine the retention time and peak area of intact this compound.
-
Analyze stressed samples (e.g., after exposure to acid, base, heat, or light) to observe any new peaks corresponding to degradation products and a decrease in the this compound peak area.
-
Protocol 2: Forced Degradation Study Outline for this compound
To understand the degradation pathways and develop a truly stability-indicating method, a forced degradation study should be performed.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for a shorter duration (e.g., 30-60 minutes) due to the higher reactivity of coumarins in basic conditions.
-
Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 105°C) or in solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
Note: For all stress conditions, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to track the degradation process.
Data Presentation
Table 1: Summary of Potential this compound Degradation Under Stressed Conditions (Hypothetical Data)
| Stress Condition | Reagent/Parameter | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products |
| Acidic | 0.1 M HCl | 8 | 80 | ~15% | Nodakenetin |
| Basic | 0.1 M NaOH | 1 | 25 | >90% | Coumarinic acid derivative |
| Oxidative | 3% H₂O₂ | 24 | 25 | ~10% | Oxidized derivatives |
| Thermal (Solution) | Water | 24 | 80 | ~5% | Nodakenetin |
| Photolytic | UV Light (254 nm) | 4 | 25 | ~40% | Photodegradation products |
Disclaimer: This table presents hypothetical data based on the known chemistry of related compounds. Actual degradation rates and products for this compound need to be experimentally determined.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
Addressing Batch-to-Batch Variability of Commercial Nodakenin: A Technical Support Center
Welcome to the Technical Support Center for Nodakenin. This resource is designed for researchers, scientists, and drug development professionals to address the potential challenges arising from batch-to-batch variability of commercially available this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a coumarin glucoside first isolated from Peucedanum decursivum Maxim and also found in other plants like Angelica gigas.[1] It is known to possess a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2]
Q2: What is the typical purity of commercial this compound?
A2: Commercial this compound is typically available at a high purity, often stated as ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3] However, it is crucial to verify the purity of each new batch as trace impurities can vary.
Q3: Why is batch-to-batch variability a concern for natural products like this compound?
A3: Natural products are susceptible to variability due to factors such as the geographical source of the plant material, harvesting time, extraction and purification methods, and storage conditions. These factors can influence the purity profile and the presence of minor, biologically active related compounds, which may affect experimental outcomes.
Q4: What are the potential impurities in commercial this compound?
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored at 2-10°C in a well-closed container to maintain its stability.[5][6]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent biological activity between batches | 1. Variation in Purity: The actual purity of the new batch may be lower than specified. 2. Presence of Bioactive Impurities: Minor components in one batch may have agonistic or antagonistic effects. 3. Degradation of this compound: Improper storage or handling may have led to degradation. | 1. Perform Quality Control: Run an in-house HPLC analysis to verify the purity of the new batch against a reference standard or a previously well-characterized "golden batch." 2. Analyze Impurity Profile: If possible, use LC-MS to identify any significant differences in the impurity profile between batches. 3. Confirm Identity: Use ¹H-NMR to confirm the chemical structure of the this compound in the new batch. 4. Check Storage: Ensure the compound has been stored correctly according to the supplier's instructions. |
| Poor solubility in aqueous media | 1. Inherent low water solubility: this compound, like many natural products, has limited solubility in aqueous solutions. 2. Precipitation upon dilution: Adding a concentrated organic stock solution directly to an aqueous buffer can cause the compound to precipitate. | 1. Use an appropriate solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. 2. Optimize final solvent concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts. 3. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium. 4. Gentle warming or sonication: Briefly warming the solution to 37°C or using a sonicator bath can aid in dissolution. However, avoid prolonged heating to prevent degradation. |
| Unexpected or off-target effects | 1. Presence of unknown impurities: The batch may contain impurities with off-target biological activities. 2. Compound degradation: Degradation products may have different biological activities than the parent compound. | 1. Thoroughly review the Certificate of Analysis (CoA): Check for any information on impurities. 2. Perform a dose-response curve: This can help determine if the observed effect is concentration-dependent and consistent with the expected pharmacology of this compound. 3. Include appropriate controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to rule out solvent effects. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the reversed-phase HPLC analysis of this compound purity.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% TFA or 1.0% acetic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or 1.0% acetic acid.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Protocol 2: Western Blot for Assessing this compound's Effect on the NF-κB Pathway
This protocol outlines the steps to investigate the effect of this compound on the nuclear translocation of NF-κB p65, a key event in NF-κB pathway activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
LPS (lipopolysaccharide) for stimulation
-
Primary antibody against NF-κB p65
-
Primary antibody against a loading control (e.g., β-actin or GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction)
-
Secondary antibody conjugated to HRP
-
Reagents for nuclear and cytoplasmic extraction
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a time known to induce NF-κB translocation (e.g., 30-60 minutes).
-
-
Fractionation of Cytoplasmic and Nuclear Proteins:
-
Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts according to a standard protocol or a commercial kit.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytoplasmic and nuclear fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against NF-κB p65.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for loading controls to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for NF-κB p65 in both the cytoplasmic and nuclear fractions.
-
Normalize the NF-κB p65 signal to the respective loading control.
-
Compare the nuclear-to-cytoplasmic ratio of NF-κB p65 across different treatment groups. A decrease in the nuclear signal in this compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone would indicate inhibition of NF-κB translocation.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination and pharmacokinetic study of this compound in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method [mdpi.com]
Mitigating Nodakenin-induced cytotoxicity in non-cancerous cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of Nodakenin in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound is a coumarin glucoside that has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer properties.[1] Its cytotoxicity, particularly in cancer cells, is linked to its ability to induce apoptosis (programmed cell death) through multiple mechanisms.[2][3]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: this compound induces cytotoxicity primarily by generating Reactive Oxygen Species (ROS) and inducing Endoplasmic Reticulum (ER) stress.[2][3][4] This leads to the activation of the PERK-mediated signaling pathway, an increase in intracellular calcium (Ca2+), and ultimately, caspase-dependent apoptosis.[2][3][4]
Q3: Is this compound cytotoxic to all cell types?
A3: The cytotoxic effects of this compound are concentration-dependent and can vary between cell lines.[2] While it is often studied for its potent effects on cancer cells, it can also impact the viability of non-cancerous cells, necessitating careful dose-response studies and mitigation strategies.
Q4: How can I begin to mitigate this compound's cytotoxicity in my non-cancerous control cells?
A4: Initial mitigation steps include:
-
Titrating the Concentration: Perform a thorough dose-response experiment to identify the lowest effective concentration for your desired effect and the highest concentration that is non-toxic to your control cells.
-
Using a Caspase Inhibitor: Since this compound induces caspase-dependent apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can suppress apoptotic cell death.[2][3][4]
-
Introducing Antioxidants: Given that this compound's effects are ROS-dependent, pre-treating cells with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in non-cancerous control cells at low this compound concentrations. | Cell Line Sensitivity: Your specific non-cancerous cell line may be particularly sensitive. | Perform a detailed dose-response curve starting from very low concentrations to determine the precise IC50 value for your cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.[5] | |
| Compound Instability: this compound may degrade in the culture medium, forming toxic byproducts. | Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles.[5] | |
| Inconsistent results between cytotoxicity assay replicates. | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability. | Visually inspect plates after seeding to ensure even cell distribution. Use calibrated pipettes and proper technique. |
| Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, affecting cell growth and compound concentration. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[5][6] | |
| Assay Interference: this compound might directly interact with the assay reagents (e.g., MTT reagent), leading to false readings. | Run a cell-free control by adding this compound to the assay reagents to check for direct chemical reactions. Consider using an orthogonal assay with a different detection principle (e.g., LDH release vs. ATP-based).[5] | |
| Cytotoxicity is observed, but the mechanism (apoptosis vs. necrosis) is unclear. | Multiple Cell Death Pathways: High concentrations of a compound can induce necrosis even if the primary mechanism at lower concentrations is apoptosis. | Perform assays that can distinguish between different cell death pathways, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the viability and cytotoxicity of various cell lines as reported in the literature.
| Cell Line | Cell Type | This compound Conc. (µM) | Effect on Cell Viability | Effect on LDH Release (Cytotoxicity) | Reference |
| MCF10A | Normal Breast | 10 - 50 | Not significant | Not significant | [2][4] |
| MCF-7 | Breast Cancer | 10 - 50 | Dose-dependent decrease | Dose-dependent increase | [2][7] |
| MDAMB231 | Breast Cancer | 10 - 50 | Dose-dependent decrease | Dose-dependent increase | [2][7] |
Visualizing Key Processes
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for assessing mitigation of cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5][9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Include additional control wells for maximum LDH release.
-
Incubation: Incubate the plate for the desired exposure period.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the maximum release control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.
References
- 1. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Nodakenin's Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the blood-brain barrier (BBB) penetration of Nodakenin. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its BBB penetration important?
A1: this compound is a coumarin glucoside with demonstrated neuroprotective, anti-inflammatory, and cognitive-enhancing effects[1][2]. Its therapeutic potential for central nervous system (CNS) disorders is significant. However, its intrinsic physicochemical properties suggest poor BBB permeability, limiting its concentration in the brain and thus its therapeutic efficacy. Enhancing its ability to cross the BBB is a critical step in developing this compound as a viable treatment for neurological diseases.
Q2: What are the main challenges to this compound's BBB penetration?
A2: The primary challenges stem from this compound's physicochemical properties. With a molecular weight of 408.4 g/mol and a hydrophilic nature, as indicated by a low predicted lipophilicity (XLOGP3 of -0.7), its ability to passively diffuse across the lipid-rich BBB is limited[3][4]. Furthermore, it may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would actively pump it out of the brain. The presence of a glucose moiety might also influence its interaction with transporters.
Q3: What are the general strategies to enhance the BBB penetration of a compound like this compound?
A3: Several strategies can be employed:
-
Prodrug Approach: Modifying this compound's structure to create a more lipophilic derivative that can cross the BBB and then convert back to the active this compound in the brain.
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) to facilitate its transport across the BBB.
-
Inhibition of Efflux Pumps: Co-administering this compound with an inhibitor of efflux transporters like P-gp, if this compound is identified as a substrate.
-
Targeting Endogenous Transporters: Modifying this compound or its carrier to be recognized by influx transporters present at the BBB, such as those for glucose or amino acids.
Troubleshooting Guides
Problem 1: Low or undetectable this compound concentration in the brain in in vivo studies.
Possible Cause 1: Poor BBB permeability due to hydrophilicity.
-
Troubleshooting:
-
Confirm Physicochemical Properties: Refer to Table 1 for this compound's properties. The low lipophilicity is a likely contributor.
-
Implement Enhancement Strategies: Consider developing a lipophilic prodrug of this compound or encapsulating it in a nanoparticle formulation as detailed in the experimental protocols below.
-
Possible Cause 2: Active efflux by transporters like P-gp or BCRP.
-
Troubleshooting:
-
Perform In Vitro Transporter Assays: Use Caco-2 or MDCK-MDR1 cell models to determine if this compound is a substrate for P-gp or BCRP (see Experimental Protocol 1). An efflux ratio greater than 2 suggests it is a substrate.
-
Co-administration with Inhibitors: If this compound is a substrate, conduct in vivo studies with co-administration of a known P-gp inhibitor (e.g., verapamil, elacridar) to see if brain concentrations increase.
-
Possible Cause 3: Rapid metabolism in the periphery or brain.
-
Troubleshooting:
-
Pharmacokinetic Studies: Analyze plasma and brain samples at multiple time points to determine the pharmacokinetic profile of this compound.
-
Metabolite Identification: Use LC-MS/MS to identify potential metabolites in plasma and brain homogenates.
-
Problem 2: Inconsistent results in in vitro BBB models (e.g., Caco-2 or MDCK permeability assays).
Possible Cause 1: Poor cell monolayer integrity.
-
Troubleshooting:
-
Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your cell line before and after the experiment. A significant drop in TEER indicates a compromised monolayer.
-
Check Paracellular Marker Permeability: Include a low-permeability marker like Lucifer yellow or mannitol in your assay. High permeability of this marker confirms poor monolayer integrity.
-
Possible Cause 2: Variability in transporter expression.
-
Troubleshooting:
-
Use Consistent Cell Passages: Use cells within a defined passage number range, as transporter expression can change with excessive passaging.
-
Include Positive and Negative Controls: Always run known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) to validate assay performance.
-
Possible Cause 3: Low analytical sensitivity.
-
Troubleshooting:
-
Optimize LC-MS/MS Method: Ensure your analytical method is validated and has a sufficiently low limit of quantification (LLOQ) to detect transported this compound. A previously published method reports an LLOQ of 2.0 ng/mL[5].
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H24O9 | [3] |
| Molecular Weight | 408.4 g/mol | [3] |
| XLOGP3 | -0.7 | [4] |
| Solubility | ≥1.36mg/mL in EtOH with sonication | [6] |
| 100 mg/mL in DMSO |
Experimental Protocols
Experimental Protocol 1: Determination of this compound as a P-gp Substrate using a Bidirectional Caco-2 Permeability Assay
Objective: To determine if this compound is actively transported by P-glycoprotein.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values > 300 Ω·cm².
-
Transport Study:
-
Prepare transport buffer (HBSS, pH 7.4).
-
Prepare a stock solution of this compound and dilute to the final concentration (e.g., 10 µM) in the transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chamber at specified time points.
-
-
Inhibitor Study: Repeat the transport study in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Interpretation: An ER > 2.0 suggests that this compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms it is a P-gp substrate.
-
Experimental Protocol 2: Formulation and Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in SLNs to improve its potential for BBB penetration.
Methodology:
-
Preparation of SLNs (Hot Homogenization Method):
-
Lipid Phase: Melt a solid lipid (e.g., stearic acid, 100 mg) at a temperature above its melting point (e.g., 75-80°C).
-
Add this compound (e.g., 20 mg) to the melted lipid and stir until fully dissolved.
-
Aqueous Phase: Heat a surfactant solution (e.g., Tween® 20 in water, 150 µL in 15 mL) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization of SLNs:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle dispersion.
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated this compound from the SLNs by ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using LC-MS/MS.
-
Calculate %EE using the formula: %EE = [(Total this compound - Free this compound) / Total this compound] * 100
-
-
Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound's BBB penetration.
Caption: Strategies to overcome the blood-brain barrier for this compound delivery.
References
- 1. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of P-Glycoprotein Mediated Efflux of Paclitaxel by Coumarin Derivatives in Cancer Stem Cells: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transport of Twelve Coumarins from Angelicae Pubescentis Radix across a MDCK-pHaMDR Cell Monolayer—An in Vitro Model for Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of coumarin derivative-mediated inhibition of P-glycoprotein on oral bioavailability and therapeutic efficacy of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Nodakenin vs. Decursin: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
The search for novel anti-cancer agents from natural sources has identified numerous compounds with therapeutic potential. Among these, nodakenin and decursin, both derived from the roots of Angelica species, have garnered significant attention for their anti-tumor properties. This guide provides a comprehensive comparison of their anti-cancer activities, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Overview
| Feature | This compound | Decursin |
| Primary Source | Angelica gigas, Angelica dahurica | Angelica gigas, Angelica decursiva[1] |
| Chemical Class | Coumarin Glycoside | Pyranocoumarin[1] |
| Key Anti-Cancer Mechanisms | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress.[2][3][4][5] | Induction of apoptosis, cell cycle arrest, inhibition of cell proliferation, autophagy, inhibition of angiogenesis, cytotoxicity, and inhibition of invasion and migration.[1][6] |
| Primary Signaling Pathways | PI3K/Akt, MAPK, NF-κB, PERK-mediated ER stress pathway.[2][4][7] | PI3K/AKT/mTOR, JAK/STAT, MAPK, Wnt/β-catenin.[6][8] |
Quantitative Analysis of Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and decursin across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Liver Cancer | HepG2 | 25.3 | [2] |
| Lung Cancer | A549 | 31.7 | [2] |
| Breast Cancer | MCF-7 | ~40 (time-dependent) | [3][5] |
| Breast Cancer | MDAMB231 | ~40 (time-dependent) | [3][5] |
Table 2: IC50 Values of Decursin in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Bladder Carcinoma | E-J | 6.0 | [9] |
| Prostate Cancer | DU145 & LNCaP | 25-100 (dose-dependent growth inhibition) | [10] |
| Head and Neck Squamous Cell Carcinoma | HNSCC | 50-100 (concentration range for anti-proliferative effects) | [6] |
| Bladder and Colon Cancer | 53J and HCT116 | 50-100 (concentration range for anti-proliferative effects) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Mechanisms of Action and Signaling Pathways
Both this compound and decursin exert their anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of cell death.
This compound
This compound's anti-cancer activity is significantly linked to its ability to induce oxidative stress and subsequent endoplasmic reticulum (ER) stress .[3][4][5] This is achieved through the generation of reactive oxygen species (ROS), which triggers the PERK-mediated ER stress signaling pathway.[4] This cascade of events ultimately leads to apoptosis.[3][4][5]
Furthermore, this compound has been shown to inhibit key survival pathways, including the PI3K/Akt and MAPK signaling pathways , and suppress the activity of the pro-inflammatory NF-κB pathway .[2][7] By downregulating these pathways, this compound can inhibit tumor cell proliferation, survival, and angiogenesis.[2]
Decursin
Decursin demonstrates a broader range of reported mechanisms, affecting multiple hallmarks of cancer. It is a potent inducer of apoptosis , mediated through the regulation of the Bcl-2 family of proteins and activation of caspases.[6][11] Decursin also causes cell cycle arrest , primarily at the G1 phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[6][11]
Decursin has been shown to inhibit several critical signaling pathways, including the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways .[6] In prostate cancer cells, decursin has been found to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[8] Additionally, decursin can inhibit cancer cell invasion and migration and suppress angiogenesis.[1][6]
Visualizing the Mechanisms: Signaling Pathways
To illustrate the molecular mechanisms of this compound and decursin, the following diagrams depict their key signaling pathways.
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces ROS-Dependent Apoptotic Cell Death and ER Stress in Radioresistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of this compound on inflammation and cell death in lipopolysaccharide-induced liver injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decursin suppresses human androgen-independent PC3 prostate cancer cell proliferation by promoting the degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nodakenin and Other Acetylcholinesterase (AChE) Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Nodakenin, a natural coumarin compound, and other prominent acetylcholinesterase (AChE) inhibitors used in research and clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitory activities, experimental methodologies, and underlying biochemical pathways.
Executive Summary
This compound, a coumarin glucoside, has demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This guide compares the in vitro efficacy of this compound with established synthetic drugs such as Donepezil, Galantamine, Rivastigmine, and Tacrine. While this compound exhibits a moderate inhibitory potential, it serves as an interesting natural scaffold for further drug development. This guide presents quantitative data in a clear, tabular format, details the standard experimental protocols for assessing AChE inhibition, and provides visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and evaluation of these compounds.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound and other selected AChE inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for comparing the potency of these compounds. Lower values indicate higher potency.
| Compound | Type | IC50 (µM) | Ki (µM) | Source of AChE |
| This compound | Natural (Coumarin) | 84.7[1][2] | N/A | Electric Eel |
| Donepezil | Synthetic | 0.03 - 0.601 | 0.024 | Electric Eel / Human |
| Galantamine | Natural (Alkaloid) | 2.28 - 5.13 | 1.08 | Human |
| Rivastigmine | Synthetic | 0.0043 - 5.1 | 0.52 | Human |
| Tacrine | Synthetic | 0.12 - 0.61 | N/A | Human |
Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most widely used method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle:
The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant sources.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
AChE solution.
-
DTNB solution.
-
Varying concentrations of the test inhibitor (or vehicle for control).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathway of a Cholinergic Synapse
The following diagram illustrates the key events at a cholinergic synapse, the site of action for AChE and its inhibitors.
Diagram of a cholinergic synapse showing the release, action, and degradation of acetylcholine.
Enzymatic Action of Acetylcholinesterase and Inhibition
This diagram illustrates the catalytic mechanism of AChE and how inhibitors block this process.
Mechanism of AChE action and its inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of an AChE inhibitor using the Ellman's assay.
Workflow for determining the IC50 of an AChE inhibitor.
References
A Head-to-Head Comparison of Nodakenin and Marmesin in Neurogenesis: A Synthesis of Current Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nodakenin and Marmesin, two coumarin compounds, and their respective roles in neurogenesis. While direct head-to-head studies are currently unavailable, this document synthesizes existing data to offer insights into their potential effects on neural stem cell proliferation and differentiation.
Executive Summary
This compound has demonstrated clear pro-neurogenic effects in preclinical studies, enhancing cognitive function and promoting the generation of new neurons in the hippocampus. Its mechanism is linked to the activation of the Akt-GSK-3β signaling pathway. In stark contrast, there is a significant lack of research on the role of Marmesin in neurogenesis. The available literature predominantly focuses on Marmesin's anti-angiogenic and anti-cancer properties, which involve the inhibition of signaling pathways that are often considered essential for neurogenesis. This guide presents the current evidence for this compound and discusses the potential implications of Marmesin's known bioactivities on neural processes, highlighting the critical need for further investigation into Marmesin's neurological effects.
This compound: A Promoter of Adult Hippocampal Neurogenesis
This compound, a coumarin compound isolated from Angelica decursiva, has been shown to enhance cognitive function and promote adult hippocampal neurogenesis in mice.[1][2][3] Sub-chronic administration of this compound has been found to significantly increase the proliferation of neural stem cells and their differentiation into mature neurons in the dentate gyrus of the hippocampus.[1][3][4]
Quantitative Data on the Neurogenic Effects of this compound
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Neural Stem Cell Proliferation | Normal naïve mice | This compound (sub-chronic administration) | Significant increase in the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus. | [1][3] |
| Neuronal Differentiation | Normal naïve mice | This compound (sub-chronic administration) | Significant increase in the percentage of BrdU and NeuN (a mature neuron marker) double-positive cells. | [1][3] |
| Cognitive Function | Normal naïve mice | This compound | Significant increase in latency time in the passive avoidance task, indicating improved learning and memory. | [1][3] |
| Signaling Pathway Modulation | Hippocampal tissue from this compound-treated mice | Western Blotting | Significant increase in the expression levels of phosphorylated Akt (pAkt) and phosphorylated GSK-3β (pGSK-3β). | [1][2][3][4] |
Experimental Protocols for this compound Studies
Animal Model and Drug Administration:
-
Animals: Male ICR mice were used in the cited studies.
-
Drug Administration: this compound was administered orally (p.o.) for 14 consecutive days.
BrdU Labeling and Immunohistochemistry:
-
To label newly synthesized DNA in proliferating cells, mice were intraperitoneally injected with 5-bromo-2-deoxyuridine (BrdU).
-
Following the treatment period, brain tissues were collected, sectioned, and subjected to immunohistochemistry.
-
Primary antibodies against BrdU and the mature neuronal marker NeuN were used to identify newly proliferated cells and those that had differentiated into neurons, respectively.
-
Fluorescently labeled secondary antibodies were used for visualization, and the number of positive cells was quantified using microscopy.
Western Blotting:
-
Hippocampal tissues were homogenized and lysed to extract proteins.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were then transferred to a PVDF membrane and probed with primary antibodies specific for total and phosphorylated forms of Akt and GSK-3β.
-
Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used to visualize the protein bands.
Signaling Pathway of this compound in Neurogenesis
This compound's pro-neurogenic effects are mediated through the activation of the Akt-GSK-3β signaling pathway.[1][2][3] The phosphorylation and subsequent inhibition of GSK-3β by activated Akt is a critical step in promoting neural progenitor cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Marmesin | C14H14O4 | CID 334704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Marmesin isolated from Celtis durandii Engl. root bioactive fraction inhibits β-hematin formation and contributes to antiplasmodial activity [pubmed.ncbi.nlm.nih.gov]
Unraveling Nodakenin's Anti-Obesity Potential: A Comparative Guide to Replicating Key Research Findings
For researchers and drug development professionals, this guide provides a detailed comparison and replication framework for the anti-obesity effects of Nodakenin, a natural coumarin glucoside. The information is based on published pre-clinical data, offering insights into its mechanisms of action on adipogenesis and in vivo efficacy.
This compound has demonstrated notable anti-adipogenic effects by regulating key transcription factors and influencing critical signaling pathways.[1][2] In vitro studies using 3T3-L1 adipocytes and in vivo experiments with high-fat diet (HFD)-induced obese mice have shown that this compound can suppress weight gain, improve dyslipidemia, and prevent the development of fatty liver.[1][2][3] The primary mechanism appears to be the inhibition of the very-low-density lipoprotein receptor (VLDLR) and the MEK/ERK1/2 signaling pathways.[1][2]
Comparative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a clear comparison of this compound's effects against control groups.
Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocyte Differentiation
| Treatment Group | Key Biomarker | Method | Result |
| Control (differentiated 3T3-L1 cells) | Adipogenesis | Oil Red O Staining | Baseline adipocyte differentiation |
| This compound-treated | Adipogenesis | Oil Red O Staining | Demonstrated anti-adipogenesis effects |
| Control | SREBP-1, PPARγ protein expression | Western Blot | Increased expression upon differentiation |
| This compound-treated | SREBP-1, PPARγ protein expression | Western Blot | Regulated expression of these adipogenic transcription factors |
| Control | AMPK phosphorylation | Western Blot | Decreased phosphorylation upon differentiation |
| This compound-treated | AMPK phosphorylation | Western Blot | Significantly increased AMPK phosphorylation |
| Control | Genes for triglyceride synthesis | qRT-PCR | Baseline expression |
| This compound-treated | Genes for triglyceride synthesis | qRT-PCR | Regulated expression of genes associated with triglyceride synthesis |
Table 2: In Vivo Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Treatment Group | Parameter | Result | Comparison to HFD Control |
| Normal Diet Control | Body Weight | Baseline | - |
| High-Fat Diet (HFD) Control | Body Weight | Significantly increased | - |
| HFD + this compound (20 mg/kg) | Body Weight | Suppressed weight gain | Significant reduction |
| HFD + Orlistat (20 mg/kg) | Body Weight | Alleviated overproduction of fat pad | Significant reduction |
| HFD Control | Epididymal Fat Pad Weight | Significantly increased | - |
| HFD + this compound | Epididymal Fat Pad Weight | Significantly alleviated overproduction | Significant reduction |
| HFD Control | Dyslipidemia | Present | - |
| HFD + this compound | Dyslipidemia | Suppressed | Improvement observed |
| HFD Control | Fatty Liver Development | Exacerbated | - |
| HFD + this compound | Fatty Liver Development | Repressed | Beneficial effects on liver lipid metabolism |
| HFD Control | VLDLR and MEK/ERK1/2 Pathways | Activated | - |
| HFD + this compound | VLDLR and MEK/ERK1/2 Pathways | Suppressed | Inhibition of these signaling pathways |
| HFD Control | Obesity-induced Inflammation & Oxidative Stress | Increased | - |
| HFD + this compound | Obesity-induced Inflammation & Oxidative Stress | Inhibited | Reduction in inflammatory and oxidative stress markers |
Experimental Protocols for Replication
Detailed methodologies are crucial for replicating these findings. The following protocols are based on the published research.[1][2]
In Vitro Adipogenesis Assay:
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine, dexamethasone, and insulin in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
This compound Treatment: Cells are treated with varying concentrations of this compound during the differentiation process.
-
Analysis:
-
Oil Red O Staining: To visualize and quantify lipid accumulation in mature adipocytes.
-
Western Blot: To measure the protein expression levels of key adipogenic transcription factors (e.g., SREBP-1, PPARγ) and signaling proteins (e.g., phosphorylated AMPK).
-
qRT-PCR: To analyze the gene expression of markers related to triglyceride synthesis.
-
In Vivo High-Fat Diet (HFD)-Induced Obesity Model:
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of several weeks to induce obesity. A control group is fed a normal diet.
-
This compound Administration: this compound (e.g., 20 mg/kg) is administered orally to the treatment group daily. A positive control group may receive an anti-obesity drug like Orlistat.
-
Analysis:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Tissue Collection: At the end of the study, epididymal fat pads and liver tissue are collected and weighed.
-
Histology: Hematoxylin and eosin (H&E) staining of adipose and liver tissue to assess adipocyte size and hepatic steatosis.
-
Biochemical Analysis: Serum levels of lipids (triglycerides, cholesterol) are measured.
-
Western Blot and qRT-PCR: To determine the expression of proteins and genes involved in the VLDLR and MEK/ERK1/2 signaling pathways in adipose and liver tissues.
-
Visualizing the Molecular Pathways and Experimental Design
To further clarify the mechanisms and experimental flow, the following diagrams are provided.
References
- 1. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound represses obesity and its complications via the inhibition of the VLDLR signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Nodakenin's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide offers a comprehensive comparative analysis of the anti-cancer effects of Nodakenin, a naturally occurring coumarin, across various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research. This document synthesizes findings from multiple studies to provide a comparative overview of this compound's mechanisms of action, including its impact on cell viability, apoptosis, and key signaling pathways.
Executive Summary
Comparative Efficacy of this compound
The following table summarizes the observed effects of this compound on different cancer cell lines based on available research. It is important to note that a direct comparison of potency through IC50 values is limited due to the variability in experimental designs and the lack of a centralized comparative study.
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings & Signaling Pathways |
| Breast Cancer | MCF-7, T47D, SK-BR-3, MDAMB231, HCC1419, HT-20 | Inhibition of cell viability, induction of apoptosis.[1][2][3][4] | Induces ROS-dependent apoptosis via the PERK-mediated ER stress pathway.[1][3][4] Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, leading to caspase-9 and -3 activation. |
| Leukemia | HL-60 | Inhibition of cell proliferation, induction of apoptosis. | Prompts mitochondrial apoptosis and is associated with alterations in Bax and Bcl-2 protein expression. |
| Colon Cancer | HCT116, HT29 | Potential anti-inflammatory and anti-cancer effects. | Inhibits the activation of STAT3 and Wnt/β-catenin signaling pathways in colitis-associated cancer models.[2] |
| Liver Cancer | HepG2 | Attenuation of hepatocyte death in injury models.[5] | Regulates apoptosis-related mitochondrial proteins such as caspase-3, PARP, Bcl-2, and Bax.[5] |
Note: The absence of specific IC50 values in this table reflects the current state of published research. The qualitative and mechanistic data presented are derived from dose- and time-dependent studies.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The primary mechanism identified, particularly in breast cancer cells, is the induction of apoptosis through oxidative stress and the unfolded protein response.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (WST-1)
The WST-1 assay is a colorimetric assay to quantify cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color produced is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the WST-1 assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Add the reaction mixture to the supernatant in a new 96-well plate and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Increased absorbance corresponds to higher LDH release and therefore greater cytotoxicity.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment with this compound, lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) to quantify caspase-3 activity.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow
The following diagrams illustrate a typical experimental workflow for evaluating the anti-cancer effects of this compound and the logical flow of a comparative study.
Conclusion
This compound demonstrates notable anti-cancer activity in a range of cancer cell lines, with the most comprehensive data available for breast cancer. The primary mechanism of action involves the induction of apoptosis through the generation of ROS and subsequent ER stress, leading to the activation of the PERK signaling pathway and the intrinsic mitochondrial apoptotic cascade. While the current body of literature provides a strong foundation for its potential as a therapeutic agent, further research is required to establish a comprehensive comparative profile of its efficacy, particularly through standardized IC50 determinations across a broader panel of cancer cell lines. Such studies will be crucial for guiding future preclinical and clinical investigations into the therapeutic potential of this compound.
References
- 1. Noncanonical β-catenin interactions promote leukemia-initiating activity in early T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective potential of this compound in high-fat diet-mediated colitis-associated cancer: Inhibition of STAT3 activation and Wnt/β-catenin pathway, and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells [mdpi.com]
A Comparative Analysis of Nodakenin and Standard-of-Care Chemotherapy in Breast Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of Nodakenin, a natural coumarin compound, with standard-of-care chemotherapy agents—doxorubicin, paclitaxel, and cisplatin—in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and cellular signaling pathways.
Executive Summary
This compound has demonstrated significant anti-tumor effects in preclinical breast cancer models, including those resistant to radiation.[1][2][3] Its mechanism of action, centered on the induction of oxidative stress and subsequent programmed cell death, presents a distinct profile when compared to conventional chemotherapy drugs. While direct comparative clinical trials are not yet available, this guide synthesizes existing preclinical data to offer an objective evaluation of this compound's potential as a therapeutic agent.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo efficacy of this compound and standard-of-care chemotherapy drugs in established breast cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| This compound | MCF-7 | Concentration-dependent inhibition (10-50 µM) | 24h | [1] |
| MDAMB231 | Concentration-dependent inhibition (10-50 µM) | 24h | [1] | |
| Doxorubicin | MCF-7 | 8.31 µM | Not Specified | [1] |
| 9.91 µM | 48h | [4] | ||
| MDAMB231 | 6.60 µM | Not Specified | [1] | |
| 0.69 µM | 48h | [4] | ||
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified | [5][6] |
| MDAMB231 | 0.3 µM | Not Specified | [5][6] | |
| Cisplatin | MCF-7 | ~1 µM | 24h | [7] |
| ~0.08 µM | 48h | [7] | ||
| 21 µM | Not Specified | [8] | ||
| MDAMB231 | ~1 µM | 24h | [7] | |
| ~0.08 µM | 48h | [7] | ||
| 63.1 µM | Not Specified | [9] |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Compound | Dosage | Efficacy Metric | Result | Reference |
| This compound | 10 mg/kg and 30 mg/kg | Tumor Volume | Smaller tumor volumes compared to control | [1] |
| Doxorubicin | 4 mg/kg every 7 days | Tumor Growth Delay | Median delay of 42 days vs. 25 days for control | [2][10] |
| Paclitaxel | 13.73 mg/kg (equimolar to 10 mg/kg) | Tumor Inhibition Rate | Up to 77.32% | [11] |
| Cisplatin | 3.3 mg/kg | Tumor Weight Reduction | 51.6% decrease compared to control | [9] |
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity is primarily mediated through the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[1][2][3] This contrasts with the mechanisms of standard chemotherapy agents, which typically involve direct DNA damage or interference with microtubule function.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.
In Vitro Cell Viability and Cytotoxicity Assays
A common experimental workflow to assess the in vitro efficacy of a compound is outlined below.
-
Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound, doxorubicin, paclitaxel, and cisplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to final concentrations in the cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Cell Viability Assay (WST-1 or MTT): After the desired treatment period (e.g., 24, 48, or 72 hours), a reagent such as WST-1 or MTT is added to each well. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Cytotoxicity Assay (LDH): Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a commercially available kit. The amount of LDH is proportional to the level of cytotoxicity.
-
Caspase Activity Assay: To measure apoptosis, the activity of caspases (e.g., caspase-3) is determined using a luminescent or colorimetric assay.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compounds (this compound or standard chemotherapy) are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.
Logical Framework for Comparison
The evaluation of this compound's efficacy in comparison to standard-of-care chemotherapy is based on a logical progression from in vitro to in vivo studies, with a focus on identifying mechanistic differences and therapeutic potential.
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising anti-cancer agent with a distinct mechanism of action compared to standard-of-care chemotherapy drugs. Its ability to induce ROS-dependent apoptosis offers a potential new avenue for cancer therapy, particularly in resistant tumors. While the in vitro and in vivo data are encouraging, further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the treatment of breast cancer.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of exercise training on antitumor efficacy of doxorubicin in MDA-MB-231 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nodakenin: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety extends beyond experimentation to the responsible management of chemical waste. Nodakenin, a coumarin glucoside, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated materials, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Profile and Safety Summary
This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is paramount when handling this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Key Precautionary Statements:
-
P273: Avoid release to the environment.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Handling Precautions:
-
Avoid creating dust or aerosols.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedures
The fundamental principle for this compound waste is to prevent its release into the environment.[1][2] Disposal into sanitary sewers or general trash is strictly prohibited. All waste must be treated as hazardous.
Procedure 1: Disposal of Unused this compound (Solid Powder)
-
Waste Collection:
-
Collect unwanted or expired this compound powder in its original container if possible, or in a clearly labeled, sealable container suitable for solid hazardous waste.[2]
-
The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").
-
-
Segregation:
-
Storage:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Procedure 2: Disposal of this compound Solutions
-
Waste Collection:
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, compatible, and properly labeled hazardous liquid waste container.[4][5]
-
Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.[4] Keep aqueous waste separate from organic solvent waste.[2]
-
The container label must include "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration.
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS office for collection and disposal at an approved waste disposal facility.[1]
-
Procedure 3: Disposal of Contaminated Labware and PPE
-
Solid Waste (Gloves, Weigh Boats, Pipette Tips, etc.):
-
Collect all solid materials grossly contaminated with this compound in a designated hazardous solid waste container. This includes items like gloves, wipes, and plastic weigh boats.
-
The container should be a sealable bag or drum, clearly labeled as "Hazardous Waste" with the contaminant "this compound" specified.
-
-
Sharps (Needles, Contaminated Glassware):
-
Dispose of any chemically contaminated sharps (e.g., broken glass, needles) in a designated, puncture-proof sharps container that is clearly labeled for chemical contamination.[4]
-
-
Empty Containers:
-
An empty this compound container is still considered hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste as described in Procedure 2.
-
Deface or remove the original label and mark the container as "Empty."[3]
-
Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.
-
Spill Management and Disposal
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Absorption: For solutions, absorb the spill using an inert, non-combustible absorbent material like diatomite or universal binders.[1] For powders, carefully sweep the material to avoid creating dust.
-
Collection: Collect the absorbed material and contaminated soil/surfaces into a sealable container.
-
Decontamination: Clean the spill area with alcohol or another suitable solvent.[1] Collect all cleaning materials as hazardous waste.
-
Disposal: Label the container as hazardous waste resulting from a "this compound Spill" and arrange for disposal via your EHS office.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling Nodakenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Nodakenin, a coumarin glucoside. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This document outlines a step-by-step operational plan, from receiving the compound to its final disposal, with a focus on personal protective equipment (PPE) and safe laboratory practices.
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and is very toxic to aquatic life with long-lasting effects .[1] Therefore, appropriate precautions must be taken to avoid ingestion, inhalation, and skin/eye contact, as well as to prevent its release into the environment.
Personal Protective Equipment (PPE)
| Stage of Handling | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if the container is sealed and intact | Laboratory coat |
| Weighing and Aliquoting (in a chemical fume hood) | Chemical safety goggles or a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile) is recommended.[2] | An N95 or higher-rated particulate respirator should be considered, especially for larger quantities or if there is a risk of aerosolization.[3][4][5] | Laboratory coat; consider a disposable gown for added protection. |
| Dissolving and Solution Handling | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if performed in a chemical fume hood with the sash at the appropriate height | Laboratory coat |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if handling sealed waste containers | Laboratory coat |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Air-purifying respirator with appropriate particulate filters (e.g., P100) | Chemical-resistant apron or coveralls over a laboratory coat |
Experimental Protocols: Safe Handling and Disposal
1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow any specific storage temperature requirements indicated by the supplier.
2. Weighing and Aliquoting
-
All weighing and aliquoting of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, decontaminate the work surface within the fume hood.
-
Use disposable weighing paper or boats.
-
To avoid generating dust, handle the powder gently. Do not pour it from a height.
-
After weighing, carefully transfer the this compound to a suitable container for dissolution.
-
Clean the balance and surrounding surfaces with a damp cloth or a vacuum with a HEPA filter after use. Do not dry sweep.
3. Dissolution
-
The dissolution of this compound should also be performed in a chemical fume hood.
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization.
4. Operational Plan for Disposal
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
-
Segregation and Collection:
-
Collect all solid waste, including unused this compound powder, contaminated gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. The container material should be compatible with the solvent used.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other required hazard information.
-
-
Storage of Waste:
-
Decontamination of Glassware:
-
Rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the designated liquid hazardous waste container.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
Mandatory Visualization: this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. southland.com.au [southland.com.au]
- 2. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide [droppe.com]
- 3. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 4. queensu.ca [queensu.ca]
- 5. bestsafetyequipments.com [bestsafetyequipments.com]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
